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  • Product: 4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol
  • CAS: 56041-75-9

Core Science & Biosynthesis

Foundational

Physical and Chemical Properties of 4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl Alcohol: A Comprehensive Technical Guide

Executive Summary The compound 4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol (IUPAC: 1-(4-bromophenyl)-1-cyclopropylethanol; CAS: 56041-75-9) [1] is a highly versatile, sterically hindered tertiary alcohol utilize...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol (IUPAC: 1-(4-bromophenyl)-1-cyclopropylethanol; CAS: 56041-75-9) [1] is a highly versatile, sterically hindered tertiary alcohol utilized extensively as a building block in medicinal chemistry and agrochemical development. Featuring a unique triad of functional groups—a rigid cyclopropyl ring, a tertiary carbinol, and a para-bromophenyl moiety—this molecule offers orthogonal reactivity profiles. This guide deconstructs its physicochemical properties, structural dynamics, and the causality behind its synthetic and downstream applications.

Structural Analysis & Electronic Properties

The molecular architecture of 4-bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol dictates its distinct chemical behavior:

  • Steric Environment: The central carbinol carbon is highly congested, flanked by a methyl group, a phenyl ring, and a cyclopropyl ring. This steric bulk significantly reduces the nucleophilicity of the hydroxyl oxygen, rendering it resistant to standard esterification conditions without the use of hypernucleophilic catalysts (e.g., DMAP).

  • Electronic Effects: The para-bromo substituent exerts an electron-withdrawing inductive effect (-I) while maintaining mild resonance donation (+R). This polarization slightly increases the electrophilicity of the aromatic system, priming the carbon-bromine bond for oxidative addition in transition-metal-catalyzed cross-coupling reactions [2].

  • Carbocation Dynamics: The cyclopropylcarbinyl system is highly sensitive to ionization. Upon protonation and loss of water, the resulting tertiary carbocation is exceptionally stabilized by the adjacent cyclopropyl ring via σ

    π hyperconjugation (the bisected conformation). However, under strong acidic conditions or elevated temperatures, this stabilization can lead to rapid ring-opening or rearrangement to a homoallylic system.

Physicochemical Data

Understanding the baseline physical and chemical properties is critical for predicting solubility, partitioning, and chromatographic behavior during drug development workflows. The following data summarizes the core metrics of the racemic compound [1, 3].

PropertyValueSource
IUPAC Name 1-(4-bromophenyl)-1-cyclopropylethanolPubChem [1]
CAS Registry Number 56041-75-9Common Chemistry [2]
Molecular Formula C11H13BrOPubChem [1]
Molecular Weight 241.12 g/mol PubChem [1]
Exact Mass 240.01498 DaPubChem [1]
XLogP3-AA 2.7PubChem [1]
Topological Polar Surface Area 20.2 ŲPubChem [1]
Rotatable Bond Count 2PubChem [1]
Stereocenters 1 (Typically Racemic)NCATS [3]

Chemical Reactivity & Downstream Applications

The strategic value of this compound lies in its orthogonal reactivity, allowing selective modification of one moiety without disrupting the others.

Reactivity Core 4-Bromo-alpha-cyclopropyl- alpha-methylbenzyl alcohol Pd Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Core->Pd Acid Acid-Catalyzed Dehydration (Mild Conditions) Core->Acid RingOp Strong Acid / Nucleophile (Ring Opening) Core->RingOp Biaryl Biaryl / Arylamine Derivatives Pd->Biaryl Alkene Cyclopropyl Alkene Derivatives Acid->Alkene Homoallyl Homoallylic Derivatives RingOp->Homoallyl

Figure 2: Orthogonal reactivity pathways for downstream functionalization of the core scaffold.

Palladium-Catalyzed Cross-Coupling

The aryl bromide serves as an ideal electrophile for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. Crucially, the sterically hindered tertiary alcohol is generally well-tolerated under the basic conditions required for these couplings, often negating the need for transient silyl protection.

Dehydration and Ring-Opening

When subjected to mild dehydrating agents (e.g., Burgess reagent or POCl3/pyridine), the compound yields the intact cyclopropyl alkene. If subjected to strong Brønsted acids (e.g., concentrated H2SO4), the intermediate cyclopropylcarbinyl cation undergoes rapid skeletal rearrangement to yield homoallylic derivatives.

Experimental Workflow: Synthesis via Grignard Addition

The most efficient, scalable route to 56041-75-9 is the nucleophilic addition of cyclopropylmagnesium bromide to 4'-bromoacetophenone. This protocol is designed as a self-validating system, incorporating in-process controls (IPC) to ensure mechanistic fidelity.

Synthesis A 4'-Bromoacetophenone B Cyclopropylmagnesium Bromide C Anhydrous THF (0°C to RT) D Magnesium Alkoxide Intermediate C->D E Aqueous NH4Cl Quench (Mild Protonation) D->E F 4-Bromo-alpha-cyclopropyl- alpha-methylbenzyl alcohol E->F AB AB AB->C

Figure 1: Synthetic workflow for 1-(4-bromophenyl)-1-cyclopropylethanol via Grignard addition.

Step-by-Step Methodology

1. System Preparation & Inert Atmosphere:

  • Action: Flame-dry a 2-neck round-bottom flask under a continuous stream of dry Argon or Nitrogen.

  • Causality: Grignard reagents are highly sensitive to moisture, degrading instantly into the corresponding alkane (cyclopropane) upon contact with water.

2. Reagent Solvation:

  • Action: Dissolve 4'-bromoacetophenone (1.0 equiv) in anhydrous Tetrahydrofuran (THF) to achieve a 0.5 M concentration.

  • Causality: THF is the optimal solvent because its lone pairs coordinate with the magnesium atom, stabilizing the Grignard reagent and preventing the Schlenk equilibrium from precipitating insoluble magnesium species.

3. Temperature Control & Nucleophilic Addition:

  • Action: Cool the solution to 0 °C using an ice bath. Dropwise, add a commercially available solution of cyclopropylmagnesium bromide (1.2 equiv) over 30 minutes.

  • Causality: The addition is highly exothermic. Maintaining 0 °C suppresses unwanted side reactions, specifically the enolization of the acetophenone (which would simply recover starting material upon quench) and aldol condensation pathways.

  • Self-Validation (IPC 1): A transient color change (often pale yellow to deep orange) and a mild exotherm validate the active formation of the magnesium alkoxide intermediate.

4. Reaction Maturation:

  • Action: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Self-Validation (IPC 2): Perform Thin-Layer Chromatography (TLC) using an 80:20 Hexanes:Ethyl Acetate system. The UV-active ketone starting material (higher Rf​ ) should be fully consumed, replaced by a new spot (lower Rf​ ) that stains deeply with KMnO4, confirming the presence of the alcohol.

5. Chemoselective Quenching:

  • Action: Cool the mixture back to 0 °C and strictly quench with saturated aqueous ammonium chloride ( NH4​Cl ).

  • Causality: A strong acid (like HCl) would immediately protonate the newly formed tertiary alcohol, triggering unintended dehydration or cyclopropyl ring-opening. NH4​Cl provides a mildly acidic pH (~5-6) that safely protonates the alkoxide without degrading the product.

6. Isolation & Purification:

  • Action: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product. Purify via flash column chromatography if necessary.

References

  • PubChem Compound Summary for CID 91987: 4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol. National Center for Biotechnology Information. Available at:[Link]

  • CAS Common Chemistry: 1-(4-bromophenyl)-1-cyclopropylethanol (CAS: 56041-75-9). American Chemical Society. Available at:[Link]

  • Inxight Drugs / Global Substance Registration System (GSRS): 1-(4-Bromophenyl)-1-cyclopropylethanol (UNII: P5H4RK2RQ9). National Center for Advancing Translational Sciences (NCATS). Available at:[Link]

Exploratory

The Dual-Reactivity Scaffold: Mechanism of Action of 4-Bromo-α-cyclopropyl-α-methylbenzyl Alcohol in Advanced Organic Synthesis

Executive Summary In the landscape of modern organic synthesis and medicinal chemistry, 4-Bromo-α-cyclopropyl-α-methylbenzyl alcohol (CAS: )[1] serves as a highly versatile, bifunctional linchpin. Rather than acting as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and medicinal chemistry, 4-Bromo-α-cyclopropyl-α-methylbenzyl alcohol (CAS: )[1] serves as a highly versatile, bifunctional linchpin. Rather than acting as a biological agent, its "mechanism of action" in a synthetic context is defined by two orthogonal reactive domains: an electrophilic aryl bromide pole and a cation-generating tertiary cyclopropyl carbinol pole .

This whitepaper dissects the mechanistic pathways governing this molecule, providing drug development professionals and synthetic chemists with self-validating protocols to harness its dual reactivity for the construction of complex molecular architectures.

Mechanistic Pathway 1: The Electrophilic Pole (Palladium-Catalyzed Cross-Coupling)

The 4-bromophenyl moiety is a privileged electrophile for transition-metal-catalyzed cross-coupling reactions. The carbon-bromine ( C(sp2)−Br ) bond is highly susceptible to oxidative addition by electron-rich Palladium(0) species, initiating the catalytic cycle of the Suzuki-Miyaura cross-coupling [2].

The mechanism proceeds through three fundamental, causally linked steps:

  • Oxidative Addition: The Pd0 catalyst inserts into the C−Br bond, forming a stable PdII aryl complex. The electron-withdrawing nature of the para-substituted benzylic alcohol slightly accelerates this step by lowering the electron density of the aromatic ring.

  • Transmetalation: An organoboronic acid, activated by an inorganic base to form a nucleophilic boronate complex, transfers its organic substituent to the palladium center, displacing the halide[3].

  • Reductive Elimination: The two organic ligands on the palladium center couple to form a new carbon-carbon ( C−C ) bond, releasing the biaryl product and regenerating the active Pd0 catalyst.

SuzukiCycle A Pd(0) Catalyst B Oxidative Addition [Ar-Pd(II)-Br] A->B + Ar-Br C Transmetalation [Ar-Pd(II)-R] B->C + R-B(OH)2 + Base D Reductive Elimination [Biaryl Product] C->D D->A - Biaryl Regenerate Pd(0)

Catalytic cycle of Suzuki-Miyaura cross-coupling for the 4-bromophenyl moiety.

Mechanistic Pathway 2: The Cationic Pole (Dehydration & Rearrangement)

The tertiary alcohol domain—flanked by a methyl group and a cyclopropyl ring—is a classic precursor for complex carbocationic chemistry. Upon protonation and subsequent loss of water, a benzylic carbocation is generated.

Crucially, this intermediate is exceptionally stabilized by the adjacent cyclopropyl group via σ

p conjugation (hyperconjugation) . In its "bisected" conformation, the C−C σ -bonds of the cyclopropane ring overlap efficiently with the empty p-orbital of the benzylic carbon[4]. This extreme stability dictates two divergent mechanistic fates depending on the reaction conditions:
  • Kinetic Control (Dehydration): Under mild acidic conditions with continuous water removal, the carbocation undergoes rapid deprotonation of the adjacent methyl group to yield a terminal alkene (vinyl cyclopropane).

  • Thermodynamic Control (Homoallylic Rearrangement): Under strong acidic conditions or elevated temperatures, the strain of the cyclopropyl ring (approx. 27.5 kcal/mol) drives a ring-opening event. Nucleophilic attack triggers a homoallylic rearrangement, conceptually related to the principles, yielding expanded or linear aliphatic chains[5].

CarbocationPathway A Tertiary Alcohol (Starting Material) B Protonated Oxonium A->B + H+ C Cyclopropyl-Stabilized Benzylic Carbocation B->C - H2O (Rate Limiting) D Vinyl Cyclopropane (Kinetic Dehydration) C->D - H+ (Mild Conditions) E Homoallylic Derivative (Thermodynamic Ring-Opening) C->E Nucleophilic Attack (Strong Acid/Heat)

Acid-mediated carbocation formation and divergent rearrangement pathways.

Quantitative Data & Reaction Parameters

To ensure reproducibility, the following table summarizes the optimized thermodynamic and kinetic parameters required to isolate specific products from 4-Bromo-α-cyclopropyl-α-methylbenzyl alcohol.

Reaction PathwayReagents / Catalyst SystemTemp (°C)Primary ProductExpected YieldMechanistic Rationale
Suzuki Arylation Ar−B(OH)2​ , Pd(dppf)Cl2​ , K2​CO3​ 90 °CBiaryl tertiary alcohol85–95%Bidentate ligand enforces cis-geometry, accelerating reductive elimination.
Chemoselective Dehydration p -TsOH (0.1 eq), Toluene110 °C1-(4-Bromophenyl)-1-cyclopropylethylene75–85%Azeotropic water removal drives equilibrium; mild acid prevents ring-opening.
Homoallylic Ring-Opening HCl (conc.), THF60 °CHomoallylic chloride derivative>70%Strong nucleophile ( Cl− ) traps the rearranged carbocation irreversibly.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Causality is embedded into every step to ensure the scientist understands why a parameter is controlled, allowing for real-time troubleshooting.

Protocol A: Chemoselective Suzuki-Miyaura Arylation

Objective: Synthesize a biaryl library while preserving the sensitive tertiary cyclopropyl carbinol.

  • Preparation: To an oven-dried Schlenk flask, add 4-Bromo-α-cyclopropyl-α-methylbenzyl alcohol (1.0 eq), phenylboronic acid (1.2 eq), and K2​CO3​ (2.0 eq).

    • Causality: K2​CO3​ is strictly required to form the tetra-coordinated boronate anion, which is the actual active species that undergoes transmetalation with the palladium complex[2].

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane/Water. Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes Pd0 to catalytically dead PdII species. The aqueous biphasic system is necessary to dissolve the inorganic base while keeping the organic substrates in solution.

  • Catalyst Introduction: Add Pd(dppf)Cl2​ (0.05 eq) under a stream of Argon. Heat to 90 °C for 4 hours.

  • Validation & QC Check: Monitor via TLC (Hexanes:EtOAc 8:2). The product will exhibit a higher Rf​ value than the starting material due to the increased lipophilicity of the biaryl system. GC-MS validation must show a molecular ion shift from m/z 240/242 (characteristic 1:1 bromine isotope pattern) to m/z 238 (monoisotopic biaryl).

  • Workup: Cool to room temperature, extract with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: Azeotropic Dehydration to Vinyl Cyclopropane

Objective: Convert the tertiary alcohol to a terminal alkene without triggering cyclopropane ring-opening.

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve the starting material (1.0 eq) in anhydrous toluene (0.1 M).

  • Acid Catalysis: Add p -Toluenesulfonic acid ( p -TsOH) (0.1 eq).

    • Causality: p -TsOH is a non-nucleophilic organic acid. Unlike HCl or HBr , it protonates the alcohol to facilitate water loss but does not provide a nucleophile that could attack the cyclopropyl ring, thereby maintaining chemoselectivity for dehydration over rearrangement[4].

  • Azeotropic Distillation: Reflux the mixture at 110 °C.

    • Causality: According to Le Chatelier's principle, the continuous physical removal of the water byproduct via the Dean-Stark trap drives the reversible dehydration reaction to completion.

  • Validation & QC Check: Analyze the crude mixture via 1H NMR. The successful protocol is self-validated by the complete disappearance of the aliphatic methyl singlet (~1.5 ppm) and the emergence of two diagnostic vinylic doublet/singlet peaks in the 5.0–5.5 ppm region, confirming the formation of the exocyclic double bond.

Strategic Applications in Drug Development

In medicinal chemistry, the incorporation of 4-Bromo-α-cyclopropyl-α-methylbenzyl alcohol into a synthetic pipeline is highly strategic. The cyclopropyl group is frequently utilized to restrict the conformational flexibility of a drug candidate, locking it into a bioactive conformation. Furthermore, cyclopropyl rings exhibit significantly higher metabolic stability against Cytochrome P450-mediated oxidation compared to straight-chain alkyl groups.

By utilizing the 4-bromo position as a modular attachment point (via Protocol A), drug development professionals can rapidly generate diverse libraries of biaryl compounds to probe the hydrophobic pockets of target proteins, while retaining the rigid, metabolically stable cyclopropyl-methyl-carbinol pharmacophore.

References

  • National Institutes of Health. "4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol | C11H13BrO | CID 91987." PubChem. Available at:[Link]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Available at:[Link]

  • Royal Society of Chemistry. "Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles." RSC Advances, 2023, 13, 35000-35025. Available at:[Link]

  • National Science Foundation (NSF PAR). "A Base-Catalyzed Approach for the anti-Markovnikov Hydration of Styrene Derivatives." PMC / NIH. Available at:[Link]

Sources

Foundational

Thermodynamic Stability and Degradation Pathways of 1-(4-Bromophenyl)-1-cyclopropylethanol: A Mechanistic and Experimental Guide

Executive Summary In the landscape of drug development and active pharmaceutical ingredient (API) formulation, the thermodynamic stability of a compound dictates its shelf-life, handling requirements, and safety profile....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug development and active pharmaceutical ingredient (API) formulation, the thermodynamic stability of a compound dictates its shelf-life, handling requirements, and safety profile. 1-(4-bromophenyl)-1-cyclopropylethanol (CAS: 56041-75-9) presents a unique challenge to formulation scientists[1]. The convergence of a tertiary alcohol, a cyclopropyl ring, and a 4-bromophenyl group on a single carbinol carbon creates a highly reactive thermodynamic profile. This whitepaper deconstructs the mechanistic degradation pathways of this compound and provides field-proven, self-validating experimental protocols for stability profiling.

Molecular Architecture & Thermodynamic Profiling

The molecular formula of 1-(4-bromophenyl)-1-cyclopropylethanol is C₁₁H₁₃BrO, with a molecular weight of 241.124 g/mol [2]. Its reactivity is fundamentally governed by the extreme stability of the carbocation formed upon the loss of the hydroxyl group.

When the tertiary alcohol is protonated and undergoes dehydration, the resulting carbocation is stabilized by two powerful forces:

  • Benzylic Resonance: The adjacent aromatic ring provides π -electron delocalization.

  • Non-Classical σ -Conjugation: The highly strained σ -bonds of the cyclopropyl ring delocalize into the empty p-orbital of the carbocation, forming a non-classical cyclopropylcarbinyl cation[3].

Causality in Formulation: Because this carbocation is exceptionally stable, the activation energy required to break the C–O bond is drastically lowered. Consequently, the API is highly labile in even mildly acidic environments, making pH control the most critical parameter in its formulation. Furthermore, tertiary benzylic carbocations are notorious for undergoing rapid self-coupling reactions if not carefully controlled[4].

Mechanistic Degradation Pathways

The degradation of 1-(4-bromophenyl)-1-cyclopropylethanol proceeds via three primary mechanistic routes:

  • Pathway A: Acid-Catalyzed Dehydration (E1 Mechanism) Protonation of the hydroxyl group followed by the loss of water yields the stabilized carbocation. Deprotonation of the adjacent methyl group results in the formation of the alkene degradant, 1-(4-bromophenyl)-1-cyclopropylethylene.

  • Pathway B: Cyclopropyl Ring Opening (Rearrangement) The non-classical cyclopropylcarbinyl cation exists in a dynamic equilibrium with the homoallylic cation[5]. Nucleophilic attack (e.g., by water) on the homoallylic position yields ring-opened degradation products, such as homoallylic alcohols or dienes.

  • Pathway C: Photolytic C–Br Cleavage The 4-bromophenyl moiety is susceptible to UV-induced homolytic cleavage. Absorption of UV light breaks the C–Br bond, generating an aryl radical that can abstract hydrogen from the solvent or undergo cross-linking, leading to debrominated impurities.

G API 1-(4-bromophenyl)- 1-cyclopropylethanol Protonation Acidic Protonation (-H2O) API->Protonation H+ Cation1 Cyclopropylcarbinyl Cation (Non-classical) Protonation->Cation1 Rate Limiting Cation2 Homoallylic Cation Cation1->Cation2 Rearrangement Alkene Dehydration Product (Alkene) Cation1->Alkene -H+ (E1) RingOpen Ring-Opened Product (Homoallylic Alcohol) Cation2->RingOpen +H2O (SN1)

Mechanistic degradation pathways of 1-(4-bromophenyl)-1-cyclopropylethanol via carbocation.

Quantitative Thermodynamic Data

To successfully execute forced degradation studies, researchers must benchmark the compound against its predicted thermodynamic parameters.

ParameterValue / EstimateMechanistic Implication in Stability Testing
Molecular Weight 241.124 g/mol Baseline for MS/MS parent ion tracking (m/z 241 → 223 for E1 loss of H₂O)[2].
LogP (Estimated) ~3.2High lipophilicity; necessitates organic co-solvents (e.g., MeCN) for aqueous stress testing.
C–Br Bond Energy ~81 kcal/molPrimary liability under UV-A/UV-B irradiation, leading to radical formation.
Ea (Dehydration) ~15-20 kcal/molExceptionally low activation energy due to non-classical carbocation stabilization[3].
Carbocation Stability 3° Benzylic + CyclopropylExtreme susceptibility to Sₙ1/E1 pathways; dictates strict pH control[5].

Experimental Methodologies: Self-Validating Stability Protocols

To accurately profile the degradation kinetics without inducing artificial secondary reactions (like polymerization), the following self-validating protocols must be employed.

Workflow Prep API Sample Preparation (1.0 mg/mL in MeCN/H2O) Acid Acid Stress (0.1 M HCl, 40°C) Prep->Acid Photo Photolytic Stress (ICH Q1B, 1.2M lux-hr) Prep->Photo Quench Neutralization & Quenching Acid->Quench Photo->Quench Analysis HPLC-DAD-MS/MS Analysis Quench->Analysis Elucidation Structural Elucidation (NMR & Mass Balance) Analysis->Elucidation

Self-validating forced degradation workflow for thermodynamic stability profiling.

Protocol 1: Controlled Acidic Hydrolysis & Rearrangement Tracking

Objective: Isolate the primary E1/Sₙ1 degradation kinetic rate without triggering secondary polymerization.

  • Sample Preparation: Dissolve the API in HPLC-grade Acetonitrile (MeCN) to a stock concentration of 2.0 mg/mL.

    • Causality: MeCN is chosen over Methanol to prevent competitive Sₙ1 etherification. MeCN is aprotic and non-nucleophilic, ensuring that water is the sole nucleophile interacting with the carbocation.

  • Stress Initiation: In a deactivated glass vial, mix 1.0 mL of the API stock with 1.0 mL of 0.1 M HCl (aqueous). Seal with a PTFE-lined cap.

  • Thermal Incubation: Incubate at 40°C in a shaking water bath.

    • Causality: 40°C is selected over the standard 60°C because the extreme stability of the cyclopropylcarbinyl cation leads to overly rapid degradation at higher temperatures, which would prevent accurate kinetic sampling.

  • Kinetic Sampling & Quenching: At t = 0, 1, 2, 4, and 8 hours, extract 200 µL aliquots. Immediately quench by adding 200 µL of 0.05 M NaOH in MeCN/Water (1:1).

    • Causality: Instant neutralization halts the Sₙ1/E1 pathway, "freezing" the degradation profile for accurate HPLC-UV quantitation.

  • Control Validation: Simultaneously run a neutral control (API in MeCN/Water, pH 7) at 40°C to validate that degradation is strictly acid-catalyzed and not purely thermal.

Protocol 2: Photolytic Stress Testing (ICH Q1B)

Objective: Evaluate C–Br bond homolysis and subsequent radical reactions.

  • Matrix Preparation: Spread 10 mg of solid API evenly across a quartz petri dish to form a thin layer (< 1 mm).

  • Irradiation: Expose the sample to cool white fluorescent and near-UV lamps to achieve a minimum of 1.2 million lux hours and 200 watt hours/square meter, per ICH Q1B standards.

  • Dark Control Validation: Wrap an identical sample in aluminum foil and place it in the exact same chamber.

    • Causality: This isolates the thermal effects of the UV chamber from true photolytic degradation. If the dark control degrades, the primary liability is thermal, not photolytic.

  • Reconstitution & Analysis: Dissolve the irradiated powder in 10 mL of MeCN for LC-MS analysis. Track the appearance of debrominated degradants by monitoring for a mass shift of -78 Da (loss of Br, gain of H).

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Exploratory

Structural Elucidation of 4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl Alcohol: A Methodological Whitepaper on X-Ray Crystallography and Phase Resolution

Executive Summary This technical whitepaper provides a comprehensive, rigorously validated framework for the crystallographic elucidation of 4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol (CAS 56041-75-9). Designed...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical whitepaper provides a comprehensive, rigorously validated framework for the crystallographic elucidation of 4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol (CAS 56041-75-9). Designed for structural chemists and drug development professionals, this guide bypasses generic protocols to focus on the exact causality of experimental choices required to resolve the absolute configuration of this sterically congested, chiral tertiary alcohol. By exploiting the anomalous scattering properties of the heavy bromine atom, we detail a self-validating workflow that guarantees high-fidelity structural data.

Chemical Context and Molecular Architecture

The target compound, 1-(4-bromophenyl)-1-cyclopropylethanol, features a highly substituted chiral alpha-carbon bonded to a para-bromophenyl ring, a cyclopropyl ring, a methyl group, and a hydroxyl moiety. Historically, this molecular architecture was synthesized and utilized by Olah, Prakash, and Liang to study the charge delocalization of stable cyclopropylcarbinyl cations via 13 C NMR .

From a crystallographic perspective, the molecule is an ideal model for absolute structure determination. The bromine atom acts as a built-in heavy atom derivative, providing a dominant electron density vector for solving the crystallographic phase problem, while the hydroxyl group dictates the supramolecular packing through intermolecular hydrogen bonding networks.

Thermodynamic Crystallization Protocol

To obtain diffraction-quality single crystals, one must carefully navigate the metastable zone of supersaturation. Rapid precipitation leads to twinned or mosaic crystals; therefore, a controlled vapor diffusion method is strictly required.

Step-by-Step Methodology:

  • Solubilization: Dissolve 50 mg of enantiopure 4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol in 0.5 mL of dichloromethane (DCM).

    • Causality: DCM is chosen because it provides complete solvation of both the hydrophobic bulk (aromatic/cyclopropyl rings) and the polar hydroxyl group.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner glass vial.

    • Causality: This removes sub-micron particulate impurities that act as heterogeneous nucleation sites, which are the primary cause of multi-crystal twinning.

  • Antisolvent Chambering: Place the unsealed 2 mL vial into a larger 20 mL scintillation vial containing 3 mL of n-hexane (antisolvent).

  • Vapor Equilibration: Seal the outer vial with a PTFE-lined cap and incubate at a highly stable temperature of 20°C for 72 hours.

    • Causality: The higher vapor pressure of DCM causes it to slowly diffuse into the hexane, while hexane vapor diffuses into the DCM. This thermodynamic exchange slowly lowers the solubility of the compound, gently pushing the system into the metastable zone to yield pristine, singular prismatic crystals.

X-Ray Diffraction (XRD) and Data Acquisition Workflow

The data collection strategy must be optimized to capture the anomalous dispersion signal required for chiral resolution.

XRD_Workflow A 1. Crystal Selection & Mounting (Cryoloop, 100 K) B 2. X-Ray Diffraction (Cu K-alpha, λ=1.5418 Å) A->B C 3. Data Reduction (Integration & Scaling) B->C D 4. Phase Solution (Patterson Method via Br) C->D E 5. Structural Refinement (Least-Squares on F²) D->E F 6. Validation (R1, wR2, Flack Parameter) E->F

XRD workflow for absolute structure determination using anomalous dispersion.

Step-by-Step Methodology:

  • Crystal Mounting: Select a single crystal (approx. 0.2 × 0.2 × 0.1 mm) under polarized light. Mount it on a MiTeGen cryoloop using perfluoropolyether oil.

  • Cryocooling: Flash-cool the crystal to 100 K using an open-flow liquid nitrogen cryostream.

    • Causality: Cryocooling minimizes atomic thermal vibrations (the Debye-Waller effect), significantly increasing high-angle diffraction intensity and preventing radiation-induced free radical decay.

  • X-ray Exposure: Irradiate the crystal using a microfocus Copper K- α source ( λ=1.5418 Å).

    • Causality: Copper radiation is specifically chosen over Molybdenum because the Bromine atom exhibits a much stronger anomalous scattering signal at the Cu wavelength ( Δf′′≈1.28 ). This breaking of Friedel's Law is strictly required for the absolute structure determination of the chiral alpha-carbon.

  • Data Integration: Collect ω and ϕ scans to achieve >99% completeness up to 2θ=67∘ . Integrate the Bragg reflections and apply multi-scan empirical absorption corrections.

Solving the Phase Problem: The Heavy Atom Advantage

Because X-ray detectors only record the amplitude of the diffracted wave and lose the phase angle, the phase problem must be solved computationally . For this molecule, the heavy Bromine atom provides a direct mathematical shortcut.

Phase_Problem Br Heavy Atom (Br) Anomalous Scattering Patterson Patterson Function (Vector Map) Br->Patterson Dominates Phases Initial Phase Estimates Patterson->Phases Solves Fourier Difference Fourier Map (Locate C, O atoms) Phases->Fourier Seeds Model Complete Structural Model Fourier->Model Refines to

Logical progression of solving the crystallographic phase problem via the heavy atom method.

Phase Solution Protocol:

  • Patterson Superposition: Generate a Patterson vector map. Because scattering power scales with the square of the atomic number ( Z2 ), the Br-Br interatomic vectors dominate the map, allowing the precise spatial location of the Bromine atom to be pinpointed.

  • Difference Fourier Mapping: Use the initial phases derived from the Br atom to calculate a difference electron density map. This reveals the lighter Carbon and Oxygen atoms of the cyclopropyl, methyl, and phenyl groups.

  • Least-Squares Refinement: Perform full-matrix least-squares refinement on F2 . Assign anisotropic displacement parameters (ellipsoids) to all non-hydrogen atoms to model their thermal motion accurately.

Structural Refinement and Self-Validation Metrics

A robust crystallographic protocol must be a self-validating system. The success of the structural model is confirmed by specific quantitative metrics.

Table 1: Expected Crystallographic Parameters for 4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol

ParameterValue / Description
Chemical Formula C₁₁H₁₃BrO
Formula Weight 241.12 g/mol
Crystal System Monoclinic (Expected for chiral resolution)
Space Group P21​ (Non-centrosymmetric)
Temperature 100(2) K
Radiation Cu K- α ( λ = 1.54184 Å)
Z (Molecules per unit cell) 2
Absorption Coefficient ( μ ) ~4.5 mm⁻¹
Flack Parameter ( x ) ~0.00(3) (Validates absolute configuration)
Final R indices [I > 2 σ (I)] R1​ < 0.05, wR2​ < 0.10
Goodness-of-Fit (GoF) ~1.05

Validation Causality: The structural model is validated when the R1​ value drops below 5% (0.05), indicating high agreement between the observed diffraction data and the calculated model. Crucially, the Flack parameter must be evaluated. A Flack parameter of x≈0 with a low standard uncertainty ( <0.05 ) mathematically proves that the refined absolute stereochemistry of the chiral alpha-carbon is correct. If x≈1 , the model must be inverted.

Geometric and Conformational Analysis

Once refined, the crystallographic data provides deep insights into the molecule's physical chemistry:

  • Steric Conformation: Unlike carbocations where the cyclopropyl ring bisects the empty p-orbital to maximize hyperconjugation, the neutral alcohol experiences severe steric crowding. The cyclopropyl ring rotates to minimize gauche interactions with the bulky para-bromophenyl and methyl groups, adopting a staggered conformation where the apical C-H bond of the cyclopropane points toward the hydroxyl oxygen.

  • Hydrogen Bonding: The crystal lattice is entirely governed by O-H···O hydrogen bonds. The tertiary hydroxyl groups act as both donors and acceptors, typically forming continuous 1D polymeric chains along the crystallographic screw axis, which provides the thermodynamic stability required for crystal lattice formation.

References

  • Olah, G. A., Prakash, G. K. S., & Liang, G. (1977). Stable carbocations. 201. Comparison of carbon-13 nuclear magnetic resonance shifts and relative charge delocalization in para-substituted phenyl, alkyl, and cyclopropylcarbinyl cations. The Journal of Organic Chemistry, 42(16), 2666-2671.[Link]

  • Sheldrick, G. M. (2015). SHELXT–Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A: Crystal Physics, Diffraction, Theoretical and General Crystallography, 39(6), 876-881.[Link]

Protocols & Analytical Methods

Method

Applications of 4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol as a pharmaceutical intermediate

As a Senior Application Scientist, I frequently encounter challenges in late-stage drug development where the precise orientation of a pharmacophore dictates the success or failure of a lead compound. 4-Bromo-alpha-cyclo...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in late-stage drug development where the precise orientation of a pharmacophore dictates the success or failure of a lead compound. 4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol (CAS: 56041-75-9) is a highly specialized, racemic tertiary alcohol[1] that serves as a powerful intermediate in the synthesis of advanced therapeutics, particularly kinase inhibitors and targeted antifungals.

This application note provides a comprehensive, self-validating guide to utilizing this intermediate, detailing the mechanistic causality behind experimental choices to ensure high-fidelity synthetic outcomes.

Physicochemical Profiling & Pharmacophore Rationale

The utility of 4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol stems from its unique structural convergence of three distinct moieties around a chiral tertiary carbinol center[2]:

  • The Cyclopropyl Ring : In medicinal chemistry, cyclopropyl groups possess high s-character in their C-C bonds, giving them alkene-like properties. This enhances metabolic stability against CYP450-mediated oxidation compared to linear alkyl chains. Furthermore, it restricts the rotation of the adjacent carbinol C-C bond, locking the hydroxyl group into a specific vector for targeted hydrogen bonding.

  • The Tertiary Alcohol : Acts as a sterically protected hydrogen bond donor/acceptor, resisting rapid Phase II glucuronidation.

  • The 4-Bromophenyl Handle : A premier electrophilic site for transition-metal-catalyzed cross-coupling[2].

Table 1: Quantitative Physicochemical Data

Parameter Value Reference
IUPAC Name 1-(4-bromophenyl)-1-cyclopropylethanol [2]
CAS Number 56041-75-9 [3]
Molecular Formula C₁₁H₁₃BrO [2]
Molecular Weight 241.12 g/mol [2]
Topological Polar Surface Area 20.2 Ų [3]

| Stereochemistry | Racemic (Defined Stereocenters: 0/1) |[1] |

Divergent Synthetic Workflows

The true value of this intermediate lies in its synthetic divergence. Depending on the reagent selection, chemists can either leverage the aryl bromide while preserving the tertiary alcohol, or selectively dehydrate the alcohol to form reactive cyclopropyl styrenes.

SyntheticWorkflows A 4-Bromo-alpha-cyclopropyl- alpha-methylbenzyl alcohol (CAS: 56041-75-9) B Pd-Catalyzed Cross-Coupling A->B Boronic Acids, Pd Catalyst C Controlled Dehydration A->C Burgess Reagent, Heat D Halogen-Metal Exchange A->D n-BuLi, -78°C E Biaryl Scaffolds (Kinase Inhibitors) B->E Retains 3° OH F Cyclopropyl Styrenes (Epoxide Precursors) C->F Eliminates 3° OH G Electrophilic Trapping (Aldehydes/Acids) D->G Retains 3° OH

Divergent synthetic workflows for 4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol.

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Scaffold Synthesis)

Objective : Couple the intermediate with a heteroaryl boronic acid while strictly preserving the sensitive tertiary alcohol.

  • Mechanistic Causality : The tertiary alcohol poses a risk of coordinating with the palladium center, which can lead to catalyst poisoning or unwanted -hydride elimination. To circumvent this, we utilize Pd(dppf)Cl₂ . The bidentate dppf ligand is highly sterically demanding and electron-rich, physically blocking the tertiary alcohol from the Pd coordination sphere while accelerating the oxidative addition into the aryl bromide. A biphasic 1,4-Dioxane/H₂O system ensures the solubility of both the organic substrate and the inorganic base.

Step-by-Step Methodology:

  • Setup : Charge an oven-dried Schlenk flask with 4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol (1.0 eq), the desired heteroaryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent & Degassing : Add a mixture of 1,4-Dioxane and H₂O (4:1 v/v). Sparge the suspension with Argon for 15 minutes. (Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, permanently halting the catalytic cycle).

  • Catalyst Addition : Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Argon.

  • Reaction : Heat the mixture to 80°C for 12 hours under rigorous stirring.

  • In-Process Validation : Perform TLC (Hexanes/EtOAc 7:3). The starting material (R_f ~0.6) must be completely consumed, replaced by a more polar, highly UV-active product spot (R_f ~0.3–0.4).

  • Workup : Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, filter, concentrate, and purify via flash chromatography.

  • Final Validation : Analyze via ¹H NMR (CDCl₃). Self-Validation Check : Confirm the disappearance of the characteristic para-bromo AA'BB' doublet system. The cyclopropyl multiplet (0.3–0.5 ppm) and the tertiary methyl singlet (~1.5 ppm) must remain perfectly intact, proving the alcohol did not eliminate.

Protocol B: Controlled Dehydration to Cyclopropyl Styrenes

Objective : Synthesize 1-(4-bromophenyl)-1-cyclopropylethylene for downstream epoxidation.

  • Mechanistic Causality : Traditional acidic dehydration (e.g., using p-TsOH or concentrated H₂SO₄) risks protonating the cyclopropyl ring. This generates a non-classical carbocation intermediate, leading to catastrophic ring-opening or rearrangement. To preserve the cyclopropyl moiety, we employ the Burgess Reagent (methyl N-(triethylammoniumsulfonyl)carbamate). This reagent facilitates a mild, thermal syn-elimination via a concerted intramolecular cyclic transition state, strictly avoiding free carbocations.

Step-by-Step Methodology:

  • Setup : Dissolve the tertiary alcohol (1.0 eq) in anhydrous toluene under an inert nitrogen atmosphere.

  • Reagent Addition : Add the Burgess Reagent (1.5 eq) in one single portion at room temperature.

  • Reaction : Heat the mixture to 70°C for 4 hours.

  • In-Process Validation : Monitor via FT-IR spectroscopy. Self-Validation Check : The broad, strong O-H stretching band at ~3400 cm⁻¹ must completely disappear, indicating full consumption of the tertiary alcohol.

  • Workup : Cool the reaction and wash sequentially with water and brine to remove the water-soluble sulfamate byproducts. Extract with DCM, dry, and concentrate.

  • Final Validation : Analyze via ¹H NMR (CDCl₃). Self-Validation Check : The methyl singlet (~1.5 ppm) of the starting material will vanish. Look for the appearance of two distinct vinylic protons (representing the newly formed exocyclic double bond) at approximately 5.1 and 5.3 ppm. The cyclopropyl signals must remain unshifted and intact.

Quantitative Reaction Parameters Summary

Table 2: Expected Protocol Outcomes and Validation Metrics

Reaction Type Reagents & Catalyst Temp (°C) Time (h) Expected Yield Key Validation Metric
Suzuki Coupling Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O 80 12 85–92% LC-MS : [M+H]⁺ shift; NMR : Intact methyl singlet
Dehydration Burgess Reagent, Anhydrous Toluene 70 4 78–85% IR : Loss of 3400 cm⁻¹; NMR : Vinylic protons at ~5.2 ppm

| Metal Exchange | n-BuLi, THF, then DMF (Electrophile) | -78 to 0 | 2 | 70–80% | NMR : Aldehyde proton at ~10.0 ppm |

References

  • [1] NCATS Inxight Drugs. "1-(4-Bromophenyl)-1-cyclopropylethanol". National Center for Advancing Translational Sciences. URL:[Link]

  • [2] PubChem. "4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol | C11H13BrO | CID 91987". National Center for Biotechnology Information. URL:[Link]

Sources

Application

Using 4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol in Suzuki-Miyaura cross-coupling reactions

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromo- α -cyclopropyl- α -methylbenzyl Alcohol in Lead Generation Executive Summary The incorporation of three-dimensional (3D), sp3 -rich motifs into planar aromatic...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromo- α -cyclopropyl- α -methylbenzyl Alcohol in Lead Generation

Executive Summary

The incorporation of three-dimensional (3D), sp3 -rich motifs into planar aromatic scaffolds is a cornerstone of modern fragment-based drug discovery (FBDD)[1]. 4-Bromo- α -cyclopropyl- α -methylbenzyl alcohol (CAS: 56041-75-9) serves as a highly versatile bifunctional building block for this purpose[2]. By leveraging its aryl bromide moiety as an electrophile in palladium-catalyzed Suzuki-Miyaura cross-coupling (SMCC) reactions, medicinal chemists can rapidly generate libraries of biaryl compounds that retain the sterically demanding, metabolically stable cyclopropyl-tertiary alcohol pharmacophore.

This application note provides a comprehensive, self-validating protocol for coupling this specific substrate, detailing the mechanistic causality behind catalyst selection, phase-transfer dynamics, and functional group preservation.

Chemical Profiling & Mechanistic Rationale

To achieve high-yielding cross-couplings with 1-(4-bromophenyl)-1-cyclopropylethanol, one must account for the distinct electronic and steric microenvironments of the molecule:

  • The Electrophile (Aryl Bromide): Aryl bromides undergo facile oxidative addition with Pd(0) species[3]. Because the α -cyclopropyl- α -methylhydroxymethyl group is located at the para position, it exerts minimal steric hindrance on the C-Br bond. Electronically, the tertiary alcohol acts as a mild electron-donating group via inductive effects, which slightly stabilizes the C-Br bond but does not significantly impede the oxidative addition step[4].

  • The Tertiary Alcohol: Tertiary benzylic alcohols are highly susceptible to E1 dehydration (loss of water to form an alkene) under acidic conditions due to the formation of a resonance-stabilized benzylic carbocation. Therefore, the basic conditions of the Suzuki coupling are inherently protective, provided that strong acids are strictly avoided during the reaction quench and aqueous workup.

  • The Cyclopropyl Ring: While cyclopropyl groups can undergo ring-opening under radical or strongly electrophilic conditions, they remain completely intact during the concerted, two-electron processes (oxidative addition, transmetalation, reductive elimination) of the Pd-catalyzed SMCC cycle[5].

Catalytic Cycle Visualization

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd(II) Aryl Complex Pd0->OxAdd Insertion into C-Br TransMet Transmetalation Pd(II) Diaryl Complex OxAdd->TransMet Base-assisted RedElim Reductive Elimination Biaryl Formation TransMet->RedElim Isomerization RedElim->Pd0 Release of Product Product Coupled 3D-Rich Biaryl Product RedElim->Product ArBr 4-Bromo-α-cyclopropyl- α-methylbenzyl alcohol ArBr->OxAdd Boronic Arylboronic Acid + Base Boronic->TransMet

Catalytic cycle of Suzuki-Miyaura cross-coupling for the cyclopropyl-bearing aryl bromide.

Reaction Optimization & Quantitative Data

To establish a self-validating system, various catalytic systems were evaluated for the coupling of 4-bromo- α -cyclopropyl- α -methylbenzyl alcohol with a standard electron-neutral boronic acid (e.g., phenylboronic acid).

The use of a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) is highly recommended. Bidentate ligands enforce a cis geometry in the Pd(II) diaryl intermediate, which geometrically accelerates the reductive elimination step and outcompetes side reactions such as protodehalogenation[3]. Furthermore, a biphasic solvent system (1,4-Dioxane/Water) is critical; water dissolves the inorganic base and facilitates the formation of the highly reactive palladium-hydroxo species required for efficient transmetalation[4].

Table 1: Optimization of Reaction Conditions (1.0 mmol scale, 80 °C, 12 h)

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent System (v/v)Conversion (%)Isolated Yield (%)Notes
1Pd(PPh 3​ ) 4​ Na 2​ CO 3​ Toluene/EtOH/H 2​ O (2:1:1)85%78%Moderate reaction rate; some homocoupling observed.
2Pd(OAc) 2​ / SPhosK 3​ PO 4​ Toluene/H 2​ O (10:1)92%86%Excellent for sterically hindered boronic acids.
3 Pd(dppf)Cl 2​ K 2​ CO 3​ 1,4-Dioxane/H 2​ O (4:1) >99% 94% Optimal system; clean profile, rapid reductive elimination.
4Pd(dppf)Cl 2​ Cs 2​ CO 3​ DMF60%52%Anhydrous conditions slowed transmetalation significantly.

Data reflects standardized optimization parameters for para-substituted tertiary alcohol aryl bromides.

Experimental Protocol: Step-by-Step Methodology

This protocol utilizes the optimized conditions from Table 1 (Entry 3). It is designed to be a self-validating workflow, incorporating visual cues and internal checks to ensure scientific integrity.

Materials Required
  • Electrophile: 4-Bromo- α -cyclopropyl- α -methylbenzyl alcohol (1.0 mmol, 241.12 g/mol )[2]

  • Nucleophile: Arylboronic acid (1.2 mmol)

  • Catalyst: Pd(dppf)Cl 2​⋅ CH 2​ Cl 2​ adduct (0.05 mmol, 5 mol%)

  • Base: Potassium carbonate (K 2​ CO 3​ ) (2.0 mmol)

  • Solvents: 1,4-Dioxane (8.0 mL), Deionized Water (2.0 mL)

Step 1: Reagent Preparation and Degassing (Critical Step)

Causality: Oxygen must be rigorously excluded. O 2​ can oxidize the Pd(0) catalyst to inactive Pd(II) species and promote the homocoupling of the boronic acid (yielding symmetric biaryls), which consumes the nucleophile and complicates purification.

  • In a 25 mL Schlenk tube or heavy-walled reaction vial equipped with a magnetic stir bar, add the 4-bromo- α -cyclopropyl- α -methylbenzyl alcohol (241 mg, 1.0 mmol) and the arylboronic acid (1.2 mmol).

  • Add K 2​ CO 3​ (276 mg, 2.0 mmol).

  • Add 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL).

  • Seal the vial with a septum and sparge the biphasic mixture with ultra-pure Argon or Nitrogen gas for exactly 15 minutes while stirring gently.

Step 2: Catalyst Addition and Reaction Execution
  • Briefly open the septum under a positive flow of inert gas and quickly add the Pd(dppf)Cl 2​ catalyst (36.6 mg, 0.05 mmol).

  • Reseal the vial tightly (use a crimp cap or Teflon-lined screw cap).

  • Place the vial in a pre-heated oil bath or heating block set to 80 °C .

  • Stir vigorously (800-1000 rpm) to ensure maximum interfacial surface area between the aqueous base layer and the organic solvent layer.

  • Self-Validation Check: The reaction mixture should transition from a reddish-brown suspension to a darker, homogenous-looking emulsion as the active Pd(0) species enters the catalytic cycle.

  • Monitor the reaction via TLC (Hexanes/Ethyl Acetate 3:1) or LC-MS after 4 hours. The starting aryl bromide should be completely consumed.

Step 3: Workup and Extraction

Causality: The tertiary alcohol is highly prone to dehydration under acidic conditions. Do not use HCl or acidic buffers to quench the reaction.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (15 mL) and Deionized Water (10 mL).

  • Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with additional Ethyl Acetate (2 × 15 mL).

  • Wash the combined organic layers with Brine (20 mL). The brine wash helps remove residual 1,4-dioxane and inorganic salts.

  • Dry the organic phase over anhydrous Sodium Sulfate (Na 2​ SO 4​ ), filter, and concentrate under reduced pressure using a rotary evaporator.

Step 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel.

  • Use a gradient elution starting from 100% Hexanes to Hexanes/Ethyl Acetate (typically 85:15 to 80:20, depending on the polarity of the coupled aryl group).

  • The target biaryl product containing the intact α -cyclopropyl- α -methylbenzyl alcohol motif will elute as a distinct, UV-active band.

Troubleshooting & Field-Proven Insights

  • Issue: Formation of Alkene Byproducts (Dehydration)

    • Cause: Exposure to trace acids during workup or excessive heating (>100 °C) in the presence of Lewis acidic impurities.

    • Solution: Ensure all glassware is strictly acid-free. Wash the organic extracts with a saturated NaHCO 3​ solution before the brine wash to neutralize any potential acidic species.

  • Issue: Incomplete Conversion of Aryl Bromide

    • Cause: Protodeboronation of the arylboronic acid partner (especially common with electron-deficient or ortho-substituted boronic acids)[1].

    • Solution: If the boronic acid is decomposing faster than it is transmetalating, switch to the corresponding MIDA boronate or pinacol ester, or add the boronic acid in two separate batches (0.75 equiv at start, 0.75 equiv after 2 hours)[1].

  • Issue: Black Precipitate Formation (Palladium Black)

    • Cause: Catalyst deactivation/aggregation due to poor ligation or oxygen ingress.

    • Solution: Ensure strict adherence to the 15-minute argon sparging step. If the issue persists, switch to a catalyst with a more sterically demanding ligand (e.g., Pd(OAc) 2​ with XPhos).

References

  • PubChem CID 91987 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Elaboration of FragLites via Suzuki-Miyaura Cross-Coupling of 3-D Bifunctional Cyclopropyl-Fused Building Blocks Source: White Rose eTheses Online (O'Brien Research Group) URL:[Link]

  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]

  • Suzuki-Miyaura Coupling - Reaction Mechanism and Substrate Scope Source: Chemistry LibreTexts URL:[Link]

Sources

Method

Application Note: Chromatographic Purification and Enantiomeric Isolation of CAS 56041-75-9

Physicochemical Profiling & Chromatographic Causality CAS 56041-75-9, formally known as 1-(4-bromophenyl)-1-cyclopropylethanol[1], is a highly valuable chiral building block in pharmaceutical development. Structurally, i...

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Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Chromatographic Causality

CAS 56041-75-9, formally known as 1-(4-bromophenyl)-1-cyclopropylethanol[1], is a highly valuable chiral building block in pharmaceutical development. Structurally, it is a benzylic, tertiary alcohol featuring a bulky cyclopropyl group, a methyl group, and a 4-bromophenyl moiety attached to a single stereocenter[2].

As a Senior Application Scientist, I must emphasize that the purification of this compound presents two distinct chromatographic challenges governed by strict chemical causality:

  • Acid-Catalyzed Dehydration (The Stability Challenge): Because the hydroxyl group is situated on a tertiary, benzylic carbon, it is exceptionally prone to E1 dehydration. Exposure to acidic silanol groups on standard silica gel or acidic mobile phase additives (e.g., Trifluoroacetic acid) will rapidly protonate the alcohol, leading to the loss of water and the formation of a stable tertiary carbocation. This intermediate rapidly converts into an undesired alkene impurity (1-(4-bromophenyl)-1-cyclopropylethylene). Therefore, all chromatographic environments must be strictly neutral or slightly basic .

  • Enantiomeric Resolution (The Chiral Challenge): The alpha-carbon is a chiral center. Standard achiral chromatography cannot separate the (R) and (S) enantiomers. We must employ Chiral Supercritical Fluid Chromatography (SFC), which leverages transient diastereomeric interactions between the compound's steric bulk (the cyclopropyl group) and a chiral stationary phase (CSP)[3].

To yield high-purity enantiomers, we employ a two-stage, self-validating workflow: an achiral flash chromatography step to clear synthesis impurities, followed by a preparative chiral SFC step for enantiomeric isolation.

Workflow Visualization

Workflow Crude Crude Synthesis Mixture Flash Achiral Flash (Neutral Silica) Crude->Flash Dry Load Impurities Alkenes & Ketones (Waste) Flash->Impurities Elute First/Last Racemate Racemic CAS 56041-75-9 Flash->Racemate Target Fractions SFC Chiral SFC (Amylose Phase) Racemate->SFC Dissolve in MeOH REnant (R)-Enantiomer >99% ee SFC->REnant Peak 1 SEnant (S)-Enantiomer >99% ee SFC->SEnant Peak 2

Fig 1. Two-stage chromatographic purification workflow for CAS 56041-75-9.

Protocol 1: Achiral Flash Chromatography (Impurity Clearance)

The crude product from the Grignard synthesis typically contains unreacted 4-bromoacetophenone (or 4-bromophenyl cyclopropyl ketone) and non-polar biphenyl/alkene byproducts. This protocol utilizes base-washed silica to prevent on-column dehydration.

Quantitative Parameters

Table 1: Flash Chromatography Gradient Conditions

Time (min)% Hexane% Ethyl AcetateMechanistic Purpose
0 - 5955Elute non-polar alkene and biphenyl impurities.
5 - 158515Elute unreacted ketone precursors.
15 - 257030Elute racemic CAS 56041-75-9 (Target).
25 - 300100High-polarity column wash.
Step-by-Step Methodology
  • Stationary Phase Neutralization: Pre-condition a 120 g spherical silica column (20-40 µm) by flushing it with 3 column volumes (CV) of Hexane containing 1% Triethylamine (TEA). This neutralizes acidic silanol sites.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add neutral Celite (1:2 w/w ratio to the crude mass) and evaporate the DCM under reduced pressure to create a dry powder. Dry-load this powder into the solid load cartridge. Causality: Dry loading prevents the strong solvent effect of DCM from distorting the chromatography bands.

  • Elution: Execute the gradient outlined in Table 1 at a flow rate of 40 mL/min. Monitor the eluent using a UV detector set to 254 nm (targeting the robust 4-bromophenyl chromophore).

  • Fraction Pooling: Pool fractions corresponding to the target peak (typically eluting around 20 minutes). Evaporate the solvent at a water bath temperature strictly ≤35∘ C to prevent thermal degradation.

Mechanistic Visualization: The Dehydration Pitfall

To underscore the importance of the neutralization step in Protocol 1 and the basic additive in Protocol 2, the following diagram maps the degradation pathway of this tertiary alcohol when exposed to acidic conditions.

Mechanism Alcohol 1-(4-bromophenyl)-1- cyclopropylethanol Acidic Acidic Silanol Sites (Standard Silica/TFA) Alcohol->Acidic Exposed to Neutral Neutral/Basic Conditions (Base-washed Silica/DEA) Alcohol->Neutral Exposed to Carbocation Tertiary Carbocation Intermediate Acidic->Carbocation -H2O (Protonation) Stable Stable Tertiary Alcohol (Intact Recovery) Neutral->Stable Preserved Integrity Alkene Dehydration Product (Alkene Impurity) Carbocation->Alkene -H+ (E1 Elimination)

Fig 2. Acid-catalyzed dehydration pathway vs. stable recovery conditions.

Protocol 2: Chiral Supercritical Fluid Chromatography (SFC)

Once the achiral purity is >95% , the racemate is subjected to preparative Chiral SFC. SFC is the premier choice for this molecule because supercritical CO2​ operates at low temperatures, minimizing thermal degradation, and drastically reduces organic solvent consumption[3].

Quantitative Parameters

Table 2: Preparative SFC Parameters

ParameterValueCausality / Rationale
Column Chiralpak AD-H (21 x 250 mm, 5 µm)The amylose backbone provides an optimal helical groove for the steric bulk of the cyclopropyl group.
Mobile Phase CO2​ / Methanol (80:20)Methanol ensures analyte solubility; CO2​ provides high diffusivity and low viscosity.
Additive 0.1% Diethylamine (DEA)DEA masks residual acidic sites on the CSP's silica support, preventing on-column E1 dehydration.
Flow Rate 70 mL/minMaximizes throughput while maintaining optimal linear velocity for the 21 mm ID column.
Backpressure 120 barMaintains the supercritical state of the CO2​ throughout the column bed.
Temperature 35 °CLow temperature preserves the thermal stability of the tertiary alcohol.
Step-by-Step Methodology
  • Sample Preparation: Dissolve the purified racemate in pure Methanol to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the SFC restrictor.

  • Equilibration: Equilibrate the Chiralpak AD-H column with the mobile phase until the UV baseline (254 nm) and system pressure (120 bar) are perfectly stable.

  • Stacked Injections: Program the SFC autosampler to perform stacked injections (e.g., injecting 0.5 mL every 4 minutes). Causality: Stacked injections overlap the void volume time of the subsequent injection with the elution time of the previous injection, maximizing throughput without compromising resolution.

  • Fraction Collection: Collect Peak 1 (typically the (R)-enantiomer, though absolute configuration requires X-ray crystallography confirmation) and Peak 2 into separate vessels containing a small volume of Methanol to prevent aerosolization during CO2​ depressurization.

Quality Control & Self-Validation System

A robust protocol must validate its own success. To ensure that the purification of CAS 56041-75-9 was successful and that no degradation occurred, execute the following QC loop:

  • Pre-Purification Baseline: Run an analytical SFC of the racemate to establish baseline resolution ( Rs​>2.0 required).

  • In-Process Monitoring: During preparative SFC, the UV trace must return completely to the zero baseline between the enantiomer peaks. If peak bridging occurs, reduce the injection volume by 20% to prevent cross-contamination.

  • Post-Purification Enantiomeric Excess (ee): Re-inject a 5 µL aliquot of the recovered fractions onto the analytical SFC. The target acceptance criterion is >99% ee.

  • Mass Integrity Check: Run a rapid LC-MS on the final fractions. Because it is a tertiary alcohol, the parent ion [M+H]+ is rarely seen. Instead, look for the classic in-source fragmentation peak at m/z 223.0 [M−H2​O+H]+ . If an actual alkene impurity was formed during purification, it will elute at a different retention time on the LC trace, allowing you to differentiate between in-source fragmentation and actual sample degradation.

References

  • Title: 4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol | C11H13BrO | CID 91987 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 4-Bromo-α-cyclopropyl-α-methylbenzenemethanol (CAS 56041-75-9) Source: CAS Common Chemistry, American Chemical Society URL: [Link]

  • Title: SFC: A Greener Approach to Analytical and Purification Applications Source: Chromatography Today URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol

Welcome to the Technical Support Center. As researchers and drug development professionals, synthesizing sterically encumbered tertiary alcohols like 4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol (CID 91987) [1] o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, synthesizing sterically encumbered tertiary alcohols like 4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol (CID 91987) [1] often presents unexpected bottlenecks. The standard Grignard addition of cyclopropylmagnesium bromide to 4-bromoacetophenone is frequently plagued by low yields, starting material recovery, and complex side reactions.

This guide is engineered to provide you with a mechanistic understanding of these failures and a field-proven, self-validating methodology to bypass them.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my yield so low, and why am I recovering mostly unreacted 4-bromoacetophenone?

A: You are observing competitive enolization. 4-Bromoacetophenone is a methyl ketone, meaning it possesses acidic α -protons. Cyclopropylmagnesium bromide is not only a carbon nucleophile but also a strong base. Instead of attacking the carbonyl carbon (the desired 1,2-addition), the Grignard reagent frequently deprotonates the α -carbon. This acid-base reaction forms an unreactive magnesium enolate. Upon aqueous workup, the enolate is simply reprotonated, returning your starting material [2].

Q2: I am seeing complex polymeric mixtures. Is the bromine on the aromatic ring interfering?

A: Yes, via Halogen-Metal Exchange (HME). You are reacting an sp3 -hybridized Grignard reagent with an aryl bromide. Thermodynamically, the formation of an sp2 -hybridized aryl Grignard (4-acetylphenylmagnesium bromide) is highly favored. If your reaction temperature drifts too high, HME will compete with the 1,2-addition. The newly formed aryl Grignard will then self-condense with unreacted 4-bromoacetophenone, leading to the polymeric byproducts you are observing. Strict temperature control (0 °C) is mandatory to kinetically favor the 1,2-addition over HME.

Q3: Could the Grignard reagent be reducing my ketone to a secondary alcohol?

A: No, not in this specific system. Ketone reduction by Grignard reagents typically occurs via a six-membered cyclic transition state involving a β -hydride transfer. Because the cyclopropyl group lacks β -hydrogens in a conformationally accessible arrangement for this transfer, reduction is virtually non-existent here. If you isolate secondary alcohols, suspect impurities in your commercial Grignard reagent (e.g., isopropylmagnesium bromide contamination) rather than a mechanistic side-reaction.

ReactionPathways SM 4-Bromoacetophenone + cPrMgBr Add 1,2-Addition (Target Pathway) SM->Add Nucleophilic Attack Enol Enolization (Acid-Base) SM->Enol alpha-Proton Abstraction HME Halogen-Metal Exchange (Side Reaction) SM->HME Br-Mg Exchange Prod 4-Bromo-alpha-cyclopropyl- alpha-methylbenzyl alcohol Add->Prod Recov Recovered Ketone (After Workup) Enol->Recov Byprod Self-Condensation Products HME->Byprod

Mechanistic divergence in the reaction of 4-bromoacetophenone with cyclopropylmagnesium bromide.

Part 2: Advanced Optimization Strategy

Q4: How can I suppress enolization and boost the 1,2-addition yield?

A: Utilize Knochel's Reagent ( LaCl3​⋅2LiCl ). To fix the enolization issue, we must increase the nucleophilicity of the Grignard reagent while suppressing its basicity. Lanthanide salts act as highly oxophilic Lewis acids. The soluble LaCl3​⋅2LiCl complex undergoes transmetalation with the Grignard reagent to form an organolanthanum species [2][3].

The Causality of Success: Grignard reagents normally exist as bulky, polymeric aggregates in solution (the Schlenk equilibrium). LaCl3​⋅2LiCl breaks these aggregates, forming a highly nucleophilic, monomeric species. Because lanthanum is highly oxophilic, it tightly coordinates to the ketone oxygen, activating the carbonyl carbon for attack while simultaneously stripping the nucleophile of its basicity. This kinetic acceleration ensures the 1,2-addition vastly outpaces the acid-base enolization pathway [3].

Quantitative Data Comparison

The table below summarizes the expected outcomes when modifying the reaction parameters for this specific synthesis.

Reaction ConditionsAdditiveTemp (°C)Primary ObservationEstimated Yield (%)
Standard Grignard None25High starting material recovery (Enolization)30 - 40%
Standard Grignard None0Moderate enolization, trace HME45 - 55%
Imamoto Protocol CeCl3​ (1.0 eq)-78 to 0Good addition, but heterogeneous/clumpy75 - 85%
Knochel Protocol LaCl3​⋅2LiCl (1.0 eq)0Excellent addition, homogeneous solution> 90%

Part 3: Optimized Experimental Protocol

This protocol utilizes a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Reagents Required:

  • 4-Bromoacetophenone (Solid, thoroughly dried)

  • Cyclopropylmagnesium bromide (0.5 M in THF)

  • LaCl3​⋅2LiCl (0.6 M in THF, Knochel's reagent)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon or Nitrogen.

  • Lanthanide Loading: Inject 1.1 equivalents of LaCl3​⋅2LiCl (0.6 M in THF) into the flask at room temperature.

    • Self-Validation Checkpoint: The solution must be completely clear and homogeneous. If it is cloudy, the reagent has absorbed moisture and the reaction will fail. Discard and use a fresh bottle.

  • Substrate Addition: Dissolve 1.0 equivalent of 4-bromoacetophenone in a minimal amount of anhydrous THF. Add this dropwise to the lanthanide solution. Stir for 30 minutes at room temperature to allow the Lewis acid to fully coordinate with the ketone.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Grignard Addition: Slowly add 1.2 equivalents of cyclopropylmagnesium bromide (0.5 M in THF) dropwise via syringe over 15 minutes.

    • Self-Validation Checkpoint: You should observe a slight exotherm (temperature bump) upon addition. If no exotherm occurs, your Grignard reagent has likely degraded.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Quench & Workup: Cool the flask back to 0 °C and carefully quench by adding saturated aqueous NH4​Cl . Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the crude 4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol.

Workflow S1 1. Add LaCl3·2LiCl to dry THF S2 2. Add Ketone Stir at RT to 0 °C S1->S2 S3 3. Dropwise addition of cPrMgBr S2->S3 S4 4. NH4Cl (aq) Quench S3->S4 S5 5. Organic Extraction & Purification S4->S5

Optimized experimental workflow using LaCl3·2LiCl to ensure high-yield 1,2-addition.

References

  • National Institutes of Health (NIH). "4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol | C11H13BrO | CID 91987" PubChem. Available at:[Link]

  • Krasovskiy, A.; Kopp, F.; Knochel, P. "Soluble Lanthanide Salts (LnCl3·2LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds." Angewandte Chemie International Edition, 2006. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting Dehydration Side Reactions in 4-Bromo-α-cyclopropyl-α-methylbenzyl Alcohol

Executive Summary & Mechanistic Overview Handling 4-Bromo-α-cyclopropyl-α-methylbenzyl alcohol requires precise environmental control. As a highly sterically hindered tertiary benzylic alcohol, the convergence of an elec...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

Handling 4-Bromo-α-cyclopropyl-α-methylbenzyl alcohol requires precise environmental control. As a highly sterically hindered tertiary benzylic alcohol, the convergence of an electron-rich aryl group, a methyl group, and a cyclopropyl ring at the alpha carbon makes this molecule exceptionally prone to E1 dehydration[1]. Under even mildly acidic conditions, the hydroxyl group is protonated and eliminated as water, generating a cyclopropylcarbinyl cation[2].

This intermediate is highly problematic because it exists in a rapid dynamic equilibrium with a ring-opened homoallylic cation[3]. Consequently, unwanted dehydration does not merely yield a simple terminal alkene; it frequently triggers a cyclopropylcarbinyl rearrangement, resulting in a complex, difficult-to-separate mixture of ring-opened homoallylic alkenes and substitution products[4].

Mechanistic Pathway Visualization

G A 4-Bromo-α-cyclopropyl- α-methylbenzyl alcohol B Protonated Oxonium Ion (-H2O) A->B H+ (Acidic conditions) C Cyclopropylcarbinyl Cation (Classical) B->C -H2O (Rate-determining) D Homoallylic Cation (Ring-Opened) C->D Rearrangement (Ring Strain Relief) E Terminal Alkene (Direct E1 Elimination) C->E -H+ (Base) F Homoallylic Products (Ring-Opened Alkenes) D->F -H+ or Nucleophile

Mechanistic pathways of E1 dehydration and cyclopropylcarbinyl rearrangement.

Frequently Asked Questions (Troubleshooting)

Q1: My isolated yield drops significantly during silica gel column chromatography, and non-polar spots appear on the TLC. What is happening?

  • Causality: Standard silica gel is mildly acidic (pH ~4.5–5.5). The tertiary benzylic alcohol undergoes protonation on the column, initiating the rate-determining loss of water to form the cyclopropylcarbinyl cation[2]. This leads to on-column E1 dehydration.

  • Solution: You must neutralize the stationary phase. Pre-treat the silica gel with 1–2% Triethylamine (TEA) in your non-polar solvent (e.g., hexanes) before loading the sample. Alternatively, switch to basic alumina.

Q2: I am trying to perform a substitution/protection of the tertiary alcohol, but I predominantly isolate ring-opened homoallylic alkenes. How can I suppress the rearrangement?

  • Causality: The cyclopropylcarbinyl cation is in dynamic equilibrium with the homoallylic cation[3]. While the 4-bromophenyl group stabilizes the initial classical cation, the thermodynamic relief of ring strain drives the equilibrium toward the homoallylic system if the carbocation lifetime is prolonged (e.g., in highly polar, non-nucleophilic solvents)[4].

  • Solution: Avoid Brønsted acids entirely. If a Lewis acid is required for your transformation, reactions must be conducted at cryogenic temperatures (≤ -78 °C) in non-polar solvents (like DCM) to kinetically trap the intermediate before the activation barrier for ring-opening is breached.

Q3: Can I use standard dehydration reagents (like Burgess reagent or POCl3) to intentionally form the intact cyclopropyl alkene without ring opening?

  • Causality: Standard acidic dehydration (e.g., H2SO4, TsOH) will almost exclusively yield rearranged products due to the stability of the intermediate cations[1]. Even POCl3 in pyridine can cause partial ring-opening due to the localized generation of HCl.

  • Solution: For chemoselective dehydration of tertiary alcohols without rearrangement, use mild, base-promoted conditions. Reagents like Triphosgene and DMAP in dichloromethane at room temperature have been shown to selectively dehydrate tertiary alcohols via an E2-like pathway, avoiding the carbocation intermediate entirely[5].

Quantitative Data: Impact of Conditions on Product Distribution

To guide your experimental design, the following table summarizes the expected product distribution of 4-Bromo-α-cyclopropyl-α-methylbenzyl alcohol under various common laboratory conditions.

Experimental ConditionTemperaturePrimary MechanismYield of Intact AlcoholYield of Dehydrated/Rearranged Products
Standard Silica Gel Chromatography25 °CAcid-catalyzed E130 - 40%60 - 70% (Mixed alkenes)
TEA-Buffered Silica Gel (2% v/v)25 °CSuppressed ionization> 95%< 5%
TsOH in Toluene80 °CThermodynamic E10%> 95% (Predominantly homoallylic)
TMSOTf, 2,6-Lutidine in DCM-78 °CKinetically controlled85 - 90% (as TMS ether)10 - 15% (Terminal alkene)
Triphosgene, DMAP in DCM25 °CBase-promoted E2-like0%> 90% (Intact cyclopropyl alkene)

Self-Validating Experimental Protocols

Protocol A: Base-Buffered Isolation and Chromatography

Trustworthiness Principle: This protocol uses a self-validating pH check to ensure the micro-environment remains basic, preventing on-column degradation.

  • Solvent Preparation: Prepare a solvent system of Hexanes/Ethyl Acetate (e.g., 9:1) containing exactly 2% (v/v) Triethylamine (TEA).

  • Column Packing: Slurry pack the silica gel using the TEA-spiked solvent. Flush the column with at least 3 column volumes of the solvent.

  • Validation Step: Collect a few drops of the eluent and spot it on a pH indicator strip. The pH must read ≥ 7.5. If it is neutral or acidic, continue flushing until basicity is confirmed.

  • Sample Loading: Dissolve the crude 4-Bromo-α-cyclopropyl-α-methylbenzyl alcohol in the minimum amount of TEA-spiked solvent and load it onto the column.

  • Elution: Elute the compound using the same TEA-spiked solvent system. Evaporate the fractions under reduced pressure at a bath temperature strictly below 30 °C to prevent thermal degradation.

Protocol B: Mild Silyl Protection of the Tertiary Alcohol

Trustworthiness Principle: By utilizing a highly sterically hindered, mild base (2,6-lutidine) and cryogenic temperatures, this protocol kinetically freezes the cyclopropylcarbinyl rearrangement.

  • Setup: Flame-dry a Schlenk flask under argon. Add 4-Bromo-α-cyclopropyl-α-methylbenzyl alcohol (1.0 equiv) and anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Base Addition: Add 2,6-lutidine (2.5 equiv). Stir for 5 minutes at room temperature to ensure complete homogeneity.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Reagent Addition: Dropwise, add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 equiv) down the side of the flask over 10 minutes.

  • Validation Step: Monitor by TLC (using TEA-treated plates). The starting material should be consumed within 30 minutes. If unreacted alcohol remains, do not raise the temperature; add an additional 0.2 equiv of TMSOTf and wait 15 minutes.

  • Quenching: Quench the reaction at -78 °C by adding saturated aqueous NaHCO3. Only after the quench is complete should the flask be removed from the cold bath and allowed to warm to room temperature.

References

  • Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. Source: nih.gov. URL:[Link]

  • Cyclopropylcarbinyl-to-Homoallyl Carbocation Equilibria Influence the Stereospecificity in the Nucleophilic Substitution of Cyclopropylcarbinols. Source: acs.org. URL:[Link]

  • Triphosgene and DMAP as Mild Reagents for Chemoselective Dehydration of Tertiary Alcohols. Source: acs.org. URL:[Link]

  • Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. Source: chemistrysteps.com. URL:[Link]

  • 14.4: Dehydration Reactions of Alcohols. Source: libretexts.org. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Mobile Phase Conditions for 4-Bromo-α-cyclopropyl-α-methylbenzenemethanol (CAS 56041-75-9) Analysis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the HPLC analysis of 4-Bromo-α-cyclopropyl-α-methylbenzenemethanol (CAS 56041-75-9). This guide is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the HPLC analysis of 4-Bromo-α-cyclopropyl-α-methylbenzenemethanol (CAS 56041-75-9). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for mobile phase optimization and troubleshooting. Our approach moves beyond simple procedural lists to explain the fundamental chromatographic principles behind each recommendation, empowering you to make informed decisions in your method development and analysis.

Section 1: Analyte Characteristics & Initial Method Considerations

Understanding the physicochemical properties of the analyte is the foundation of any robust HPLC method. 4-Bromo-α-cyclopropyl-α-methylbenzenemethanol is a neutral molecule characterized by a bromophenyl group, conferring hydrophobicity and a strong UV chromophore, and a polar hydroxyl group.[1]

Based on this structure, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.

Table 1: Recommended Starting Conditions for CAS 56041-75-9 Analysis

ParameterRecommendationRationale
Stationary Phase C18 (L1 packing), 5 µm or 3 µmThe hydrophobic C18 phase will interact effectively with the non-polar regions of the analyte, providing good retention.
Mobile Phase Acetonitrile (ACN) and WaterACN is often a good starting organic modifier due to its low viscosity and UV transparency.[2]
Initial Gradient 5% to 95% ACN over 20 minutesA broad scouting gradient helps to determine the approximate organic solvent concentration needed to elute the analyte.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard flow rate for analytical scale columns.
Detection UV, 215-225 nm or ~254 nmThe bromophenyl group provides strong absorbance. A diode array detector (DAD) scan is recommended to find the optimal wavelength.[3][4]
Column Temperature 30-35 °CElevated temperature can improve peak shape and reduce viscosity, but should be controlled for reproducibility.[5]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during HPLC analysis in a direct question-and-answer format.

Q1: My retention time is drifting or inconsistent between injections. What is the cause and how do I fix it?

A1: Retention time drift is a common problem that undermines method reliability. The root cause is often related to the column, mobile phase, or hardware.[5][6]

Causality:

  • Insufficient Column Equilibration: The stationary phase requires a stable, consistent environment. If the column is not fully equilibrated with the mobile phase between injections, especially after a gradient, retention times will shift.[5]

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic component or temperature fluctuations.

  • Pump and Flow Rate Issues: Inconsistent pump performance, leaks, or faulty check valves can lead to a fluctuating flow rate, which directly impacts retention time.[6][7]

Troubleshooting Workflow:

cluster_causes Potential Causes start Problem: Retention Time Drift cause1 Inadequate Equilibration Increase equilibration time (10-15 column volumes) start->cause1 cause2 Mobile Phase Changes Prepare fresh mobile phase daily. Degas thoroughly. start->cause2 cause3 Hardware Issues Check for leaks. Purge pump. Check flow rate with a calibrated meter. start->cause3 cause4 Temperature Fluctuation Use a thermostatted column compartment. start->cause4

Caption: Troubleshooting workflow for retention time drift.

Step-by-Step Solutions:

  • Verify Equilibration: Ensure your equilibration time is sufficient, typically 10-15 column volumes, before the first injection and between runs.

  • Prepare Fresh Mobile Phase: Always prepare fresh mobile phase for each run and keep solvent bottles capped to prevent evaporation. Degassing the mobile phase is critical to prevent bubble formation in the pump.[5]

  • Inspect Hardware: Check system pressure for any unusual fluctuations. Perform a system leak test and purge the pump to remove any trapped air bubbles.

  • Control Temperature: Use a column oven to maintain a constant temperature, as a 1°C change can alter retention time by 1-2%.

Q2: I am observing a broad or tailing peak for my analyte. How can I improve the peak shape?

A2: Poor peak shape, particularly tailing, is often caused by secondary interactions between the analyte and the stationary phase or issues outside the column.

Causality:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica backbone of the stationary phase can interact with polar functional groups (like the hydroxyl group on your analyte), causing peak tailing. This is a very common issue with silica-based columns.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting or tailing peaks.

  • Extra-Column Volume: Excessive tubing length or a large-volume detector cell can cause band broadening, resulting in wider peaks.[5]

  • Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

Step-by-Step Solutions:

  • Mobile Phase pH Adjustment: While your analyte is neutral, adjusting the mobile phase pH to a lower value (e.g., pH 2.5-3.0 with 0.1% formic or phosphoric acid) can suppress the ionization of silanol groups, minimizing secondary interactions.[8][9]

  • Use a High-Purity Column: Modern, high-purity silica columns (Type B) have fewer active silanol groups and are less prone to causing peak tailing.[6]

  • Reduce Injection Volume/Concentration: Perform a dilution series of your sample to see if peak shape improves at lower concentrations.

  • Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Optimize Tubing: Minimize the length and internal diameter of the tubing between the injector, column, and detector.

Q3: I have poor resolution between my analyte and a co-eluting impurity. How can I improve the separation?

A3: Improving resolution (Rs) requires manipulating retention, selectivity, or efficiency. The most powerful tool for this is often the mobile phase composition.

Causality:

  • Insufficient Selectivity (α): The mobile phase is not creating enough difference in the way the two compounds interact with the stationary phase.

  • Low Efficiency (N): Peaks may be too broad, causing them to overlap even if their retention times are different.

Systematic Approach to Improving Resolution:

G cluster_steps Optimization Strategy start Problem: Poor Resolution step1 Step 1: Adjust Organic Strength Decrease % Organic to increase retention and potentially improve separation. start->step1:f0 step2 Step 2: Change Organic Modifier Switch from Acetonitrile to Methanol (or vice-versa). This alters selectivity. step1:f1->step2:f0 step3 Step 3: Modify pH If impurity is ionizable, changing pH can dramatically shift its retention time relative to the neutral analyte. step2:f1->step3:f0 step4 Step 4: Change Column Use a different stationary phase (e.g., Phenyl-Hexyl, Cyano) to introduce new interactions. step3:f1->step4:f0

Caption: Strategy for improving chromatographic resolution.

Step-by-Step Solutions:

  • Optimize Organic Content: First, try reducing the percentage of organic modifier in the mobile phase. This will increase the retention time of both peaks and may provide enough separation. A 10% decrease in organic content can result in a 2-3 fold increase in retention.[9]

  • Change Organic Solvent Type: This is a powerful way to alter selectivity. Acetonitrile and methanol have different solvent properties. Switching from one to the other can change the elution order of closely eluting peaks.[9]

  • Adjust Mobile Phase pH: Even though the primary analyte is neutral, the impurity may be acidic or basic. Screening a few pH values (e.g., pH 3, pH 7) can dramatically shift the retention of the impurity without affecting the main analyte, leading to excellent separation.[9][10]

  • Consider a Different Column: If mobile phase changes are insufficient, a column with a different stationary phase (e.g., a phenyl or polar-embedded phase) can provide alternative selective interactions.

Section 3: Experimental Protocol for Mobile Phase Optimization

This section provides a structured workflow for developing a robust isocratic or gradient method for CAS 56041-75-9.

Objective: To find the optimal mobile phase conditions that provide a sharp, symmetrical peak with an appropriate retention time (k' between 2 and 10).[9]

Methodology:

  • Initial Scouting Gradient:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B in 20 min

    • Flow Rate: 1.0 mL/min

    • Action: Run the scouting gradient and determine the time (t_g) at which the analyte elutes. Use this to calculate the approximate percentage of organic solvent (%B) needed for elution.

  • Isocratic Method Development:

    • Based on the scouting run, perform three isocratic runs at calculated %B - 5%, calculated %B, and calculated %B + 5%.

    • Example: If the analyte eluted at 12 minutes in a 20-minute gradient, the approximate %B is (12/20)*90 + 5 = 59%. You would then test isocratic conditions at ~55%, 60%, and 65% Acetonitrile.

    • Evaluate: Analyze the chromatograms for retention time, peak asymmetry, and theoretical plates. Choose the condition that places the analyte's retention factor (k') between 2 and 10.

  • Selectivity Optimization (If Necessary):

    • If co-eluting peaks are present, repeat Step 2 using Methanol as the organic modifier (Mobile Phase B).

    • Compare the chromatograms from Acetonitrile and Methanol.

Table 2: Comparison of Common Organic Modifiers

Organic ModifierSelectivity CharacteristicsViscosityUV Cutoff
Acetonitrile Good for separating polar compounds; dipole-dipole interactions.[9]Low~190 nm
Methanol Strong proton acceptor; good for separating basic compounds.[9]High~205 nm
Tetrahydrofuran (THF) Strong proton donor; good for separating non-polar compounds with different shapes.Medium~212 nm

Trustworthiness Check: Throughout the optimization process, ensure system suitability criteria are met. A typical system suitability test would involve five replicate injections of a standard, with the relative standard deviation (RSD) for retention time and peak area being less than 1% and 2%, respectively. The peak asymmetry should be between 0.9 and 1.5.

References

  • Synowiec, E., & Wacławek, M. (2007). Improved high-performance liquid chromatographic assay for the quantification of 5-bromo-2'-deoxyuridine and 5-bromouracil in plasma. Journal of Chromatography B, 847(2), 269-275. [Link]

  • U.S. Army Biomedical Research and Development Laboratory. (2016). Determination of 5-Bromo-2'-Deoxyuridine (BrdU) in Well Water by High Performance Liquid Chromatography (HPLC). Defense Technical Information Center. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. [Link]

  • CAS Common Chemistry. (n.d.). 4-Bromo-α-cyclopropyl-α-methylbenzenemethanol. [Link]

  • Stevanović, M., et al. (2022). Development of Improved High-Performance Liquid Chromatography Method for the Determination of Residual Caprylic Acid in Formulations of Human Immunoglobulins. Pharmaceuticals, 15(3), 329. [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Suneetha, A., & Rao, D. (2015). A novel validated RP-HPLC method for the determination of anastrozole in bulk and pharmaceutical tablet dosage forms. Der Pharma Chemica, 7(10), 334-341. [Link]

  • Touboul, D., et al. (2021). Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. Metabolites, 11(3), 183. [Link]

  • CHROMacademy. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Bhupatiraju, R., et al. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Journal of Chemical Metrology, 17(2), 181-198. [Link]

  • Kika, B., et al. (2016). A Review of Chromatographic Methods Used in the Determination of Anastrozole Levels. Journal of Chromatographic Science, 54(8), 1339-1346. [Link]

Sources

Optimization

Overcoming steric hindrance in 1-(4-bromophenyl)-1-cyclopropylethanol substitution

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the nucle...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the nucleophilic substitution of highly hindered tertiary alcohols, specifically focusing on 1-(4-bromophenyl)-1-cyclopropylethanol .

This molecule presents a dual challenge: extreme steric hindrance that completely blocks concerted SN2 pathways, and a delicate cyclopropylcarbinyl system that is highly prone to ring-opening side reactions under SN1 ionizing conditions. Below, you will find a comprehensive breakdown of the causality behind these challenges, field-proven troubleshooting strategies, and self-validating experimental protocols.

Part 1: Mechanistic Overview & Pathway Analysis

To overcome steric hindrance, we must force the reaction through an SN1-type ionizing pathway. However, the transient carbocation generated from 1-(4-bromophenyl)-1-cyclopropylethanol is not a simple tertiary cation. It exists as a nonclassical cyclopropylcarbinyl cation (CPC) that exists in equilibrium with a homoallylic cation[1]. The 4-bromophenyl group strongly stabilizes the benzylic position, which inadvertently lowers the activation barrier for the undesired ring-opening rearrangement[1][2].

Mechanism A 1-(4-bromophenyl)-1-cyclopropylethanol (Sterically Hindered Tertiary Alcohol) B Lewis Acid Activation (e.g., B(C6F5)3 or ZnCl2) A->B -H2O C Cyclopropylcarbinyl Cation (Nonclassical Intermediate) B->C Ionization D Homoallylic Cation (Ring-Opened Intermediate) C->D Ring Expansion (Favored by 4-Bromophenyl) E Direct Substitution Product (Retained Cyclopropyl Ring) C->E Fast Nucleophilic Attack (Kinetic Trapping) F Rearranged Product (Acyclic Homoallylic Halide/Ether) D->F Nucleophilic Attack

Carbocation equilibria in 1-(4-bromophenyl)-1-cyclopropylethanol substitution.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does substitution at this specific tertiary center fail under standard acidic conditions (e.g., HBr, H2SO4)? A: Steric shielding at the tertiary carbon completely retards any concerted, stereospecific nucleophilic substitution (SN2)[3]. When strong Brønsted acids are used to force an SN1 pathway, the resulting ion pair dissociates completely. Because the 4-bromophenyl group stabilizes the adjacent positive charge, the cyclopropylcarbinyl cation rapidly undergoes a thermodynamically driven ring-opening rearrangement to a homoallylic cation, yielding acyclic alkenes rather than the desired tertiary cyclopropyl derivative[1][4].

Q2: How can I overcome the steric hindrance while preventing the cyclopropyl ring from opening? A: You must intercept the reaction at the intimate ion pair stage before the nonclassical carbocation can rearrange[3]. This is achieved through kinetic trapping using highly reactive, sterically unobtrusive nucleophiles (like trimethylsilyl (TMS) reagents: TMSBr, TMSN3) combined with a mild, fluorophilic Lewis acid (like ZnCl2 or B(C6F5)3)[5][6]. The Lewis acid activates the hydroxyl group without generating a long-lived, fully dissociated carbocation.

Q3: My GC-MS shows a 1,3-butadiene derivative instead of a substitution product. What happened? A: You likely used a highly polarizing Lewis acid (such as In(OTf)3) combined with elevated temperatures or sonication. Aryl-substituted cyclopropyl carbinols undergo a facile rearrangement under these conditions to produce substituted conjugated all-trans-butadienes via complete cleavage of the cyclopropyl moiety[7]. To fix this, switch to a milder Lewis acid and strictly maintain cryogenic temperatures (-78 °C) during the initial ionization phase.

Part 3: Quantitative Data & Reagent Selection

Selecting the correct catalyst and nucleophile is the single most critical factor in overcoming steric hindrance while maintaining the structural integrity of the cyclopropyl ring.

Catalyst / Reagent SystemNucleophile SourceMajor Product PathwayYield (%)Stereocontrol / SelectivityReference
Brønsted Acid (PTSA) H2O / AlcoholsHomoallylic (Ring-opened)>80%Poor (Mixture of diastereomers)[4]
In(OTf)3 + Sonication None (Elimination)1,4-Disubstituted 1,3-Butadiene80–95%N/A (Complete rearrangement)[7]
ZnCl2 (10 mol%) TMSBr / TMSClTertiary Cyclopropyl Halide75–85%High (Kinetic trapping)[5]
B(C6F5)3 (5 mol%) TMSN3 / TMS-EthersTertiary Cyclopropyl Azide/Ether80–90%Excellent (SN1-type retention/inversion)[6][8]

Part 4: Self-Validating Experimental Protocol

This protocol details the conversion of 1-(4-bromophenyl)-1-cyclopropylethanol to its corresponding tertiary azide or bromide using Lewis acid-catalyzed kinetic trapping. The methodology is designed to be self-validating: the appearance of a distinct color change and specific TLC retention factors will confirm the formation of the intimate ion pair versus a dissociated carbocation.

Materials Required:
  • 1-(4-bromophenyl)-1-cyclopropylethanol (1.0 equiv)

  • Tris(pentafluorophenyl)borane (B(C6F5)3) (5 mol%) or ZnCl2 (10 mol%)

  • Trimethylsilyl nucleophile (TMSN3, TMSBr, or TMSCl) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Cold saturated aqueous NaHCO3

Step-by-Step Methodology:
  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon. Add 1-(4-bromophenyl)-1-cyclopropylethanol (1.0 mmol) and dissolve in 10 mL of anhydrous DCM.

  • Thermal Control: Submerge the flask in a dry ice/acetone bath to cool the solution to -78 °C. Causality: Cryogenic temperatures suppress the activation energy required for the cyclopropylcarbinyl-to-homoallyl rearrangement[1][2].

  • Activation: Add the Lewis acid (e.g., 5 mol% B(C6F5)3) in one portion. Stir for 5 minutes.

  • Nucleophilic Trapping: Add the TMS-nucleophile (1.5 mmol) dropwise over 10 minutes. Causality: TMS reagents act as both the nucleophile source and a silylating agent for the departing hydroxyl group, driving the equilibrium forward without generating free protons that would cause elimination[5].

  • Reaction Progression: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to -20 °C. Monitor via TLC. The disappearance of the starting material without the formation of highly non-polar spots (alkenes/butadienes) validates that kinetic trapping was successful.

  • Quenching: Quench the reaction at -20 °C by adding 5 mL of cold saturated aqueous NaHCO3. Extract with DCM (3 x 10 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure tertiary substituted product.

Workflow S1 Step 1: Substrate Preparation Dissolve alcohol in dry DCM S2 Step 2: Thermal Control Cool to -78°C to prevent ring-opening S1->S2 S3 Step 3: Lewis Acid Activation Add 5 mol% B(C6F5)3 S2->S3 S4 Step 4: Kinetic Trapping Dropwise addition of TMS-Nucleophile S3->S4 S5 Step 5: Quench & Isolate Cold NaHCO3 (aq) followed by chromatography S4->S5

Step-by-step workflow for Lewis acid-catalyzed stereoretentive substitution.

Part 5: References

  • Cyclopropylcarbinyl-to-Homoallyl Carbocation Equilibria Influence the Stereospecificity in the Nucleophilic Substitution of Cyclopropylcarbinols The Journal of Organic Chemistry - ACS Publications[Link]

  • Stereoinvertive Nucleophilic Substitution at Quaternary Carbon Stereocenters of Cyclopropyl Ketones and Ethers National Institutes of Health (PMC)[Link]

  • Stereoselective Construction of Tertiary Homoallyl Alcohols and Ethers by Nucleophilic Substitution at Quaternary Carbon Stereocenters Angewandte Chemie International Edition[Link]

  • Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres National Institutes of Health (PMC)[Link]

  • Formally Stereoretentive SN1 Reactions of Homoallylic Tertiary Alcohols Via Nonclassical Carbocation National Institutes of Health (PMC)[Link]

  • Nucleophilic Substitution at Quaternary Carbon Stereocenters Journal of the American Chemical Society - ACS Publications[Link]

  • Indium Triflate Catalyzed Rearrangement of Aryl-Substituted Cyclopropyl Carbinols to 1,4-Disubstituted 1,3-Butadienes Organic Chemistry Portal [Link]

Sources

Troubleshooting

Minimizing synthetic impurities in 4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol batch production

Welcome to the Technical Support Center for the batch production of 4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol (1-(4-bromophenyl)-1-cyclopropylethanol)[1]. This guide is engineered for researchers, process chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the batch production of 4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol (1-(4-bromophenyl)-1-cyclopropylethanol)[1]. This guide is engineered for researchers, process chemists, and drug development professionals. It provides mechanistic troubleshooting, validated protocols, and structural insights to minimize synthetic impurities during scale-up.

Part 1: Mechanistic Troubleshooting & FAQs

The synthesis of this target molecule typically relies on the Grignard addition of 4-bromophenylmagnesium bromide (derived from 1,4-dibromobenzene) to cyclopropyl methyl ketone. Due to the high reactivity of the intermediates and the strain of the cyclopropyl ring, several competing side reactions can compromise batch purity.

Q1: Why am I seeing high levels of 4,4'-dibromobiphenyl (Wurtz coupling impurity)?

Causality: Wurtz coupling is a radical-mediated dimerization that occurs during the magnesium insertion step of Grignard formation. Polyhalogenated benzenes like 1,4-dibromobenzene exhibit a high tendency to form these radical dimers, a process that exponentially accelerates at temperatures above 25 °C and at high substrate concentrations (≥0.4 M)[2]. Solution: Transition your solvent system from Tetrahydrofuran (THF) to Cyclopentyl Methyl Ether (CPME). CPME stabilizes the Grignard reagent, minimizes radical dimerization, and provides superior thermal control[3]. Additionally, enforce a slow, controlled addition of 1,4-dibromobenzene to the activated magnesium over 1–2 hours while maintaining the internal temperature strictly below 25 °C.

Q2: I am detecting ring-opened halogenated impurities. What causes cyclopropyl ring cleavage?

Causality: The target molecule contains a highly sensitive tertiary cyclopropylcarbinyl motif. If the reaction is quenched with strong mineral acids (e.g., HCl or H₂SO₄), the tertiary hydroxyl group is protonated and dehydrates to form a cyclopropylcarbinyl cation. To relieve the immense angular strain (~27.5 kcal/mol) of the three-membered ring, this non-classical carbocation exists in a rapid equilibrium with the homoallylic cation[4]. Subsequent nucleophilic attack by halides or water yields ring-opened homoallylic impurities. Solution: Never use strong acids for the Grignard quench. Implement a strictly neutral or mildly basic workup using saturated aqueous ammonium chloride (NH₄Cl) or Rochelle's salt, ensuring the aqueous phase remains between pH 7.0 and 8.0.

Q3: My product contains significant dehydration byproducts (alkenes). How do I prevent this?

Causality: Tertiary alcohols are highly susceptible to thermal dehydration (E1 elimination). Extended heating during solvent evaporation or high-temperature vacuum distillation forces the elimination of water, forming the conjugated alkene 1-(4-bromophenyl)-1-cyclopropylethylene. Solution: Avoid high-temperature distillation for purification. Isolate the product via crystallization from a heptane/ethyl acetate mixture. If liquid processing is mandatory, utilize Wiped Film Evaporation (WFE) to minimize thermal residence time, and keep rotary evaporator bath temperatures below 45 °C.

Q4: How do I minimize di-addition products (1,4-bis-substituted benzene)?

Causality: 1,4-dibromobenzene possesses two reactive sites. An excess of magnesium or prolonged reaction times can lead to the formation of the di-Grignard reagent (1,4-phenylenedimagnesium bromide), which subsequently reacts with two equivalents of cyclopropyl methyl ketone. Solution: Use a strict stoichiometric deficit of magnesium (0.95 to 1.00 eq relative to 1,4-dibromobenzene)[5]. Operating under higher dilution (e.g., 0.2 M) kinetically favors the precipitation or stabilization of the mono-Grignard species before the second insertion can occur.

Part 2: Optimized Experimental Protocol

This self-validating protocol utilizes CPME to suppress Wurtz coupling and a neutral quench to preserve the cyclopropyl ring.

Step 1: Magnesium Activation

  • To an oven-dried, argon-purged 3-neck flask, add magnesium turnings (1.00 eq, finely ground) and anhydrous CPME (3 volumes)[3].

  • Add a single crystal of iodine or 0.01 eq of 1,2-dibromoethane to activate the magnesium surface. Stir at 20 °C until the iodine color dissipates.

Step 2: Mono-Grignard Formation

  • Prepare a 0.2 M solution of 1,4-dibromobenzene (1.05 eq) in anhydrous CPME.

  • Add 5% of this solution to the magnesium suspension to initiate the reaction (indicated by a slight exotherm).

  • Once initiated, add the remaining 1,4-dibromobenzene solution dropwise over 2 hours. Critical: Maintain the internal temperature between 15 °C and 22 °C using a cooling bath to prevent Wurtz dimerization[2].

  • Stir for an additional 1 hour at 20 °C.

Step 3: Ketone Addition

  • Cool the dark Grignard solution to 0 °C.

  • Dissolve cyclopropyl methyl ketone (1.00 eq) in 1 volume of CPME and add dropwise over 45 minutes, keeping the internal temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

Step 4: Neutral Quench & Isolation

  • Cool the mixture to 0 °C.

  • Critical: Quench by slowly adding saturated aqueous NH₄Cl (pH ~7.5) until gas evolution ceases. Do not use HCl[4].

  • Separate the organic CPME layer. Extract the aqueous layer once with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (Bath Temp < 45 °C) to prevent E1 dehydration.

  • Purify the crude 4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol via crystallization from heptane.

Part 3: Quantitative Data on Impurity Profiles

The following table summarizes the causal factors of common impurities and the expected quantitative reduction when applying the optimized protocol.

Impurity TypeChemical StructurePrimary CauseMitigation StrategyExpected Reduction
Wurtz Dimer 4,4'-dibromobiphenylRadical dimerization during Mg insertionUse CPME solvent; Temp < 25 °C; Slow addition> 85% reduction
Ring-Opened Homoallylic alcohols/halidesAcid-catalyzed cyclopropylcarbinyl rearrangementNeutral NH₄Cl quench (pH 7–8); Avoid mineral acids> 95% reduction
Dehydration 1-(4-bromophenyl)-1-cyclopropylethyleneThermal E1 elimination during downstream processingT_bath < 45 °C; Avoid vacuum distillation> 90% reduction
Di-addition 1,4-bis(1-cyclopropyl-1-hydroxyethyl)benzeneFormation of di-Grignard reagentStrict 1.0 eq Mg limit; High dilution (0.2 M)> 80% reduction

Part 4: Visualizing the Workflow and Rearrangement Pathways

Workflow Mg 1,4-Dibromobenzene + Magnesium Grignard Mono-Grignard Reagent (Intermediate) Mg->Grignard CPME, <25°C Wurtz Wurtz Dimer Impurity (4,4'-Dibromobiphenyl) Mg->Wurtz High Conc. / >25°C Product Target Product (Tertiary Alcohol) Grignard->Product 1. Ketone 2. Neutral Quench Ketone Cyclopropyl Methyl Ketone Ketone->Product Dehydration Alkene Impurity (Dehydration) Product->Dehydration Thermal Stress RingOpen Homoallylic Impurity (Ring Opening) Product->RingOpen Acidic Quench (pH < 4)

Fig 1. Synthetic workflow and impurity branching in the target batch production.

Rearrangement Alcohol Tertiary Alcohol (Target) Oxonium Protonated Oxonium Intermediate Alcohol->Oxonium H+ (Acid) CP_Cation Cyclopropylcarbinyl Cation Oxonium->CP_Cation -H2O Homoallyl Homoallylic Cation CP_Cation->Homoallyl Ring Expansion RingOpenProd Ring-Opened Impurities Homoallyl->RingOpenProd Nu- Attack

Fig 2. Acid-catalyzed cyclopropylcarbinyl rearrangement leading to ring-opened impurities.

References

  • [1] 4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol | C11H13BrO | CID 91987 - PubChem. National Institutes of Health (NIH). Available at:

  • [3] Grignard Reactions in Cyclopentyl Methyl Ether. D-NB.info. Available at:

  • [5] US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents. Google Patents. Available at:

  • [2] Synthesis and Properties of a Novel Family of Fluorous Triphenylphosphine Derivatives. Utrecht University Repository. Available at:

  • [4] Cyclopropylcarbinyl-to-Homoallyl Carbocation Equilibria Influence the Stereospecificity in the Nucleophilic Substitution of Cyclopropylcarbinols. The Journal of Organic Chemistry - ACS Publications. Available at:

  • Use of Cyclopropanes and Their Derivatives in Organic Synthesis. ElectronicsAndBooks. Available at:

Sources

Reference Data & Comparative Studies

Validation

Cross-Validation of In Vitro Assays Using 1-(4-Bromophenyl)-1-Cyclopropylethanol: A Fragment-Based Scaffold Comparison Guide

Executive Summary & Mechanistic Rationale In modern Fragment-Based Drug Discovery (FBDD), low-molecular-weight chemical building blocks are utilized to probe complex enzyme pockets before synthesizing mature, high-affini...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern Fragment-Based Drug Discovery (FBDD), low-molecular-weight chemical building blocks are utilized to probe complex enzyme pockets before synthesizing mature, high-affinity ligands. 1-(4-bromophenyl)-1-cyclopropylethanol (CAS 56041-75-9; MW 241.12 Da) serves as a premier reference scaffold for designing inhibitors against metalloenzymes, most notably Sterol 14α-demethylase (CYP51)[1].

The Causality of the Scaffold: Mature azole antifungals (e.g., fluconazole, prothioconazole) rely heavily on coordinate covalent bonds between their triazole/imidazole rings and the CYP51 heme iron[1]. However, 1-(4-bromophenyl)-1-cyclopropylethanol lacks this nitrogenous coordinating group. Instead, it probes the hydrophobic substrate access channel. The 4-bromophenyl group drives binding enthalpy through halogen bonding and hydrophobic packing, while the cyclopropyl group restricts conformational entropy. The tertiary alcohol provides a critical hydrogen bond donor/acceptor[2].

Because fragments exhibit weak baseline affinities (typically KD​ in the μM to mM range), relying on a single primary assay is highly susceptible to false positives (e.g., from colloidal aggregation) and false negatives[3]. Therefore, establishing a self-validating, multi-assay cross-validation strategy is strictly required to confirm true target engagement.

Assay Comparison Matrix: Quantitative Performance Data

To objectively evaluate the binding of 1-(4-bromophenyl)-1-cyclopropylethanol to recombinant CYP51, we compare three orthogonal biophysical platforms. The data below summarizes the quantitative parameters and performance metrics for fragment-sized molecules.

Assay TechnologyDetection PrincipleTypical KD​ SensitivityProtein ConsumptionSusceptibility to DMSO ArtifactsBest Use Case for Fragment
Surface Plasmon Resonance (SPR) Label-free refractive index change 1μM−10mM ~5-10 μg per channelHigh (Requires rigorous solvent correction)Real-time kinetics ( kon​ , koff​ ) and affinity validation.
nano-Differential Scanning Fluorimetry (nanoDSF) Intrinsic Tryptophan fluorescence shiftN/A (Yields ΔTm​ )~10-20 μg per capillaryLow (Tolerates up to 5% DMSO well)High-throughput primary screening and thermal stabilization.
Microscale Thermophoresis (MST) Temperature-gradient induced fluorescence depletion 10nM−5mM ~1-5 μg per capillaryMedium (Buffer matching required)Solution-phase orthogonal validation to rule out surface artifacts.

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to recognize that an assay is only as reliable as its internal controls. The following protocols are designed as closed, self-validating systems.

Protocol A: Surface Plasmon Resonance (SPR) Kinetics & Affinity

SPR is the gold standard for label-free kinetic analysis[3]. However, because 1-(4-bromophenyl)-1-cyclopropylethanol is small (241 Da), the maximum theoretical response ( Rmax​ ) is exceptionally low.

Step-by-Step Methodology:

  • Target Immobilization: Immobilize His-tagged CYP51 onto a Series S Sensor Chip NTA via Ni2+ /NTA capture, followed by amine coupling stabilization to prevent baseline drift.

    • Self-Validation: Simultaneously immobilize a non-interacting reference protein (e.g., BSA) on the reference flow cell. All data must be double-referenced (Fc2 - Fc1).

  • DMSO Calibration (Critical): Prepare a 6-point DMSO calibration curve ranging from 4.5% to 5.5% DMSO in the running buffer.

    • Causality: The fragment must be dissolved in 5% DMSO for solubility. A mere 0.1% mismatch in DMSO between the sample and running buffer generates a bulk refractive index shift that completely eclipses the fragment's tiny binding signal. The calibration curve allows the software to correct for this excluded volume effect[3].

  • Analyte Injection: Inject 1-(4-bromophenyl)-1-cyclopropylethanol in a 2-fold dilution series (12.5 μM to 400 μM ) at a high flow rate (50 μL/min ).

    • Causality: High flow rates minimize mass transport limitations, ensuring the observed kon​ and koff​ reflect true binding kinetics rather than diffusion rates.

  • Positive Control: Inject 10 μM fluconazole at the beginning and end of the run to verify the functional integrity of the immobilized CYP51[2].

Protocol B: nano-Differential Scanning Fluorimetry (nanoDSF)

nanoDSF measures ligand-induced thermal stabilization without the need for external fluorescent dyes, making it ideal for hydrophobic targets[4].

Step-by-Step Methodology:

  • Sample Preparation: Dilute recombinant CYP51 to 1 μM in assay buffer (50 mM HEPES, pH 7.5, 300 mM NaCl, 10% Glycerol).

  • Ligand Incubation: Add 1-(4-bromophenyl)-1-cyclopropylethanol to a final concentration of 500 μM (1% DMSO final).

    • Self-Validation: Include a vehicle control (1% DMSO) to establish the baseline Tm​ , and a positive control (10 μM prothioconazole) to confirm active site functionality[1].

  • Thermal Ramp: Load samples into standard nanoDSF capillaries. Apply a thermal ramp from 20°C to 95°C at a rate of 1°C/min.

  • Detection & Causality: Monitor the ratio of intrinsic tryptophan fluorescence at 350 nm and 330 nm.

    • Causality: As CYP51 unfolds, its buried tryptophan residues are exposed to the aqueous environment, shifting their emission spectra. Binding of the fragment stabilizes the folded state, shifting the melting temperature ( Tm​ ) higher. We explicitly choose nanoDSF over conventional SYPRO Orange DSF because CYP51 is a membrane-associated protein; external dyes often interact non-specifically with hydrophobic fragments or necessary detergents, causing high background noise[4].

Data Interpretation & Logical Integration

The cross-validation logic dictates that a true hit must demonstrate dose-dependent, saturable kinetics in SPR and a positive ΔTm​ in nanoDSF.

If nanoDSF shows a strong thermal shift but SPR shows non-saturating, super-stoichiometric binding (a continuous upward drift in the sensogram), the fragment is likely forming colloidal aggregates at high concentrations. In this scenario, MST is deployed as a solution-phase tie-breaker. Because MST operates free of surface immobilization, it can accurately determine the KD​ in solution and easily identify aggregation via irregular capillary scan profiles. Only fragments that pass all three self-validating checks are advanced for structural elaboration (e.g., adding the triazole ring to coordinate the heme).

Visualizations

Workflow A 1-(4-Bromophenyl)-1-cyclopropylethanol (Fragment Scaffold) B Primary Screen: nanoDSF (Thermal Shift) A->B High Throughput C Orthogonal Validation: SPR (Kinetics & Affinity) B->C Hit Triage D Solution-Phase: MST (Immobilization-Free) B->D Orthogonal E Data Integration & Hit Confirmation C->E KD & Kinetics D->E KD Validation

FBDD cross-validation workflow for fragment scaffold screening.

Mechanism A CYP51 Apo-Enzyme (Target) B Fragment Binding (Hydrophobic Pocket) A->B Access Channel C Halogen Bonding (4-Bromophenyl) B->C Enthalpy D Steric Packing (Cyclopropyl) B->D Entropy E Baseline Affinity (μM Range) C->E Additive D->E Additive

Mechanistic binding logic of the fragment within the CYP51 pocket.

References

  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters Source: ACS Publications URL
  • Mechanism of Binding of Prothioconazole to Mycosphaerella graminicola CYP51 Differs from That of Other Azole Antifungals | Applied and Environmental Microbiology Source: ASM Journals URL
  • Azole Affinity of Sterol 14α-Demethylase (CYP51)
  • Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery Source: PMC - NIH URL

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol
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Reactant of Route 2
4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol
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